6-Methyl-3-methylidenehept-5-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
182412-80-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methyl-3-methylidenehept-5-en-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5H,3,6H2,1-2,4H3 |
InChI Key |
WQUNIOMSDORVFI-UHFFFAOYSA-N |
SMILES |
CC(=CCC(=C)C(=O)C)C |
Canonical SMILES |
CC(=CCC(=C)C(=O)C)C |
Synonyms |
5-Hepten-2-one, 6-methyl-3-methylene- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Methyl-3-methylidenehept-5-en-2-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-stage synthetic approach. The first stage involves the synthesis of the precursor, 6-methylhept-5-en-2-one, followed by a subsequent α-methylenation to yield the target compound.
Synthetic Strategy Overview
The proposed synthesis commences with the formation of 6-methylhept-5-en-2-one, a commercially available intermediate, which can be synthesized through various industrial methods.[1][2] Subsequently, the crucial introduction of the exocyclic methylene group at the C-3 position is achieved via an α-methylenation reaction. Two primary and effective methods for this transformation are presented: the Mannich reaction followed by Hofmann elimination, and the use of Eschenmoser's salt.
Caption: High-level overview of the proposed synthetic strategy.
Stage 1: Synthesis of 6-Methylhept-5-en-2-one
Several established industrial routes exist for the synthesis of 6-methylhept-5-en-2-one.[1] One common method involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which is itself derived from acetone and acetylene.[1] Another approach utilizes the reaction of isobutylene, acetone, and formaldehyde.[1] For the purpose of this guide, we will consider 6-methylhept-5-en-2-one as a readily available starting material.
Table 1: Physicochemical Properties of 6-Methylhept-5-en-2-one
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 110-93-0 | [3] |
| Boiling Point | 173-174 °C | [3] |
| Density | 0.855 g/cm³ | [3] |
| Solubility in Water | 3.02 g/L at 25°C | [2] |
Stage 2: α-Methylenation of 6-Methylhept-5-en-2-one
The introduction of the exocyclic double bond at the α-position to the carbonyl group is the key transformation to yield this compound.
Method A: Mannich Reaction and Hofmann Elimination
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde, and a secondary amine (such as dimethylamine) to form a β-amino ketone, known as a Mannich base.[4] This base can then undergo methylation and subsequent base-induced Hofmann elimination to generate the desired α-methylene ketone.[5]
Caption: Workflow for the Mannich reaction and subsequent elimination.
Experimental Protocol (Adapted from analogous procedures):
Step 1: Synthesis of the Mannich Base
-
To a stirred solution of 6-methylhept-5-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography on silica gel.
Step 2: Hofmann Elimination
-
Dissolve the purified Mannich base (1.0 eq) in a solvent such as methanol or acetone.
-
Add methyl iodide (1.5 - 2.0 eq) and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) may be observed.
-
Remove the solvent under reduced pressure.
-
To the resulting quaternary ammonium salt, add a solution of sodium bicarbonate or another suitable base in water.
-
Heat the mixture to reflux for 1-3 hours to effect the elimination.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Method B: α-Methylenation using Eschenmoser's Salt
A more direct approach to α-methylenation involves the use of dimethyl(methylidene)ammonium iodide, commonly known as Eschenmoser's salt.[6][7] This method typically proceeds by first forming the enolate of the starting ketone, which then reacts with Eschenmoser's salt. The resulting aminomethylated product can then be eliminated in situ or in a subsequent step.
Caption: Workflow for α-methylenation using Eschenmoser's salt.
Experimental Protocol (Adapted from analogous procedures):
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of 6-methylhept-5-en-2-one (1.0 eq) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add Eschenmoser's salt (1.2 eq) as a solid or a solution in anhydrous dimethylformamide (DMF) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may be the aminomethylated intermediate, can be subjected to elimination conditions as described in the Mannich reaction protocol (methylation followed by base treatment) or by heating.
-
Purify the final product by vacuum distillation or column chromatography.
Expected Characterization Data
The following table summarizes the expected spectroscopic data for the target molecule, this compound, based on typical values for α,β-unsaturated ketones with exocyclic methylene groups.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals | Rationale / Reference |
| ¹H NMR | δ ~ 6.0-6.5 ppm (s, 1H, =CH₂) δ ~ 5.5-6.0 ppm (s, 1H, =CH₂) δ ~ 5.0-5.5 ppm (t, 1H, C5-H) δ ~ 2.8-3.2 ppm (d, 2H, C4-H₂) δ ~ 2.2-2.4 ppm (s, 3H, C1-H₃) δ ~ 1.7 ppm (s, 6H, C6-CH₃ and C7-H₃) | The exocyclic methylene protons are expected to be deshielded and appear as singlets. The vinyl proton at C5 will be a triplet coupled to the C4 protons. The allylic protons at C4 will be a doublet coupled to the C5 proton. The acetyl protons will be a singlet. The two methyl groups at C6 will be a singlet.[8][9][10] |
| ¹³C NMR | δ ~ 195-205 ppm (C=O) δ ~ 145-155 ppm (C3) δ ~ 130-140 ppm (C6) δ ~ 120-130 ppm (=CH₂) δ ~ 115-125 ppm (C5) δ ~ 40-50 ppm (C4) δ ~ 25-35 ppm (C1) δ ~ 20-30 ppm (C7) δ ~ 15-25 ppm (C6-CH₃) | The carbonyl carbon is significantly deshielded. The sp² carbons of the double bonds will appear in the olefinic region.[11][12][13] |
| IR | ~ 1685-1666 cm⁻¹ (C=O stretch, conjugated) ~ 1640-1620 cm⁻¹ (C=C stretch) ~ 3080 cm⁻¹ (=C-H stretch) ~ 890 cm⁻¹ (=CH₂ bend out-of-plane) | Conjugation lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[14][15][16] |
| Mass Spec. | M⁺ peak at m/z = 138. Fragmentation patterns may include loss of CH₃ (m/z = 123), CO (m/z = 110), and C₃H₇ (m/z = 95) via McLafferty rearrangement. | The molecular ion peak corresponds to the molecular weight of C₉H₁₄O. Fragmentation of α,β-unsaturated ketones often involves characteristic losses.[17][18][19] |
Conclusion
References
- 1. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Methylenation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Methylhept-5-en-2-one: A Surrogate for the Uncharacterized 6-Methyl-3-methylidenehept-5-en-2-one
Disclaimer: The compound "6-Methyl-3-methylidenehept-5-en-2-one" is not found in established chemical databases and lacks published experimental data. This guide will instead provide a comprehensive technical overview of the structurally similar and well-characterized compound, 6-Methylhept-5-en-2-one , also known as Sulcatone. This information is intended for researchers, scientists, and drug development professionals.
Introduction to 6-Methylhept-5-en-2-one
6-Methylhept-5-en-2-one (CAS No. 110-93-0) is a naturally occurring organic compound and a significant intermediate in the synthesis of various fine chemicals, including vitamins and aroma compounds.[1][2] It is a volatile oil component found in plants such as citronella, lemongrass, and palmarosa.[3][4][5] The compound is a colorless to yellowish liquid with a distinct fatty, green, and citrus-like odor.[1][2][4]
Chemical Structure and Properties
The chemical structure of 6-Methylhept-5-en-2-one is presented below, alongside the theoretical structure of the requested this compound for comparison.
Figure 1: Chemical Structures
Caption: 2D structures of 6-Methylhept-5-en-2-one and the theoretical this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methylhept-5-en-2-one is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Odor | Strong, fatty, green, citrus-like | [4] |
| Boiling Point | 173 °C at 760 mmHg | [5] |
| Melting Point | -67.1 °C | [5] |
| Flash Point | 57 °C (135 °F) | [5] |
| Density | 0.855 g/mL at 25 °C | |
| Vapor Pressure | 0.99 hPa at 18.18 °C | [1] |
| Water Solubility | 3.02 g/L at 25 °C | [1] |
| Refractive Index | 1.439 at 20 °C | |
| log Kow | 2.4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 6-Methylhept-5-en-2-one.
Table 2: Spectroscopic Data of 6-Methylhept-5-en-2-one
| Spectroscopy | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 5.07 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62 | [5] |
| IR (Gas Phase) | Major peaks (cm⁻¹): 2970, 2920, 1725 (C=O), 1450, 1360, 1160 | [7] |
| Mass Spectrum (EI) | m/z (%): 126 (M+), 111, 108, 83, 69, 58, 43 (100%) | [7] |
Synthesis of 6-Methylhept-5-en-2-one
Several industrial synthesis routes for 6-Methylhept-5-en-2-one have been developed. The primary methods start from common chemical feedstocks.
Synthesis from Acetylene and Acetone
This widely used method involves a multi-step process.
Caption: Synthesis of 6-Methylhept-5-en-2-one from Acetone and Acetylene.
Experimental Protocol (Conceptual):
-
Ethynylation: Acetone is reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) to form 2-methyl-3-butyn-2-ol.[2]
-
Partial Hydrogenation: The resulting alkynol is partially hydrogenated to 2-methyl-3-buten-2-ol using a Lindlar catalyst to selectively reduce the triple bond to a double bond.[2]
-
Esterification: The allylic alcohol is then reacted with diketene or an alkyl acetoacetate to form the corresponding acetoacetic ester.[2]
-
Carroll Rearrangement: The ester undergoes a thermal decarboxylative rearrangement (Carroll rearrangement) to yield 6-methylhept-5-en-2-one.[2]
Synthesis from Isobutylene, Acetone, and Formaldehyde
An alternative industrial process utilizes these readily available starting materials.
Caption: Synthesis of 6-Methylhept-5-en-2-one from Isobutylene.
Experimental Protocol (Conceptual):
-
One-Step Synthesis: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[2]
-
Isomerization: The α-isomer is then heated in the presence of a palladium and carbonyl iron catalyst to isomerize it to the desired β-isomer, 6-methylhept-5-en-2-one.[2]
Biological Activity and Applications
6-Methylhept-5-en-2-one is a versatile compound with applications in various fields.
Use as a Chemical Intermediate
The primary use of 6-methylhept-5-en-2-one is as an intermediate in the chemical industry.[1] It is a key building block for the synthesis of:
-
Vitamins: Vitamin A and Vitamin E.[2]
-
Aroma Chemicals: Linalool, citral, and pseudoionone, which are widely used in the flavor and fragrance industry.[2]
Flavor and Fragrance
Due to its pleasant citrus-like aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and cleaning agents.[1][3]
Biological Roles
-
Pheromone: It acts as an alarm pheromone in some insect species.[5]
-
Mosquito Attractant: It is known to be an attractant for certain mosquito species, such as Aedes aegypti.[8]
-
Antimicrobial Activity: Studies have shown that it exhibits antibacterial activity against a range of bacteria, although its antifungal activity is limited.[3][5]
Safety and Toxicology
6-Methylhept-5-en-2-one is considered to be of low acute toxicity. However, it can be a mild skin and eye irritant.[1] A subchronic oral toxicity study in rats indicated potential testicular toxicity at high doses (1,000 mg/kg bw/day).[1] It is readily biodegradable and is not expected to bioaccumulate.[1]
Conclusion
While information on "this compound" is unavailable, the structurally related compound, 6-Methylhept-5-en-2-one, is a well-documented and industrially significant chemical. Its synthesis from common starting materials and its role as a precursor to vitamins and fragrances highlight its importance. The data presented in this guide provides a comprehensive overview for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 3. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]
- 4. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]
- 5. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]
- 8. Sulcatone - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 6-Methyl-3-methylidenehept-5-en-2-one: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data and analytical methodologies for a C₈H₁₄O ketone.
Spectroscopic Data for 6-Methyl-5-hepten-2-one
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methyl-5-hepten-2-one.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data [1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.07 | t (triplet) | 1H | CH =C(CH₃)₂ |
| ~2.46 | t (triplet) | 2H | CH₂ -C=O |
| ~2.25 | q (quartet) | 2H | CH₂ -CH= |
| ~2.13 | s (singlet) | 3H | CH₃ -C=O |
| ~1.68 | s (singlet) | 3H | =C(CH₃ )₂ (trans) |
| ~1.62 | s (singlet) | 3H | =C(CH₃ )₂ (cis) |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (ppm) | Carbon Assignment |
| 208.48 | C =O (Ketone) |
| 132.59 | =C (CH₃)₂ |
| 122.89 | C H= |
| 43.74 | C H₂-C=O |
| 29.83 | C H₃-C=O |
| 25.66 | =C(C H₃)₂ (trans) |
| 22.63 | C H₂-CH= |
| 17.62 | =C(C H₃)₂ (cis) |
| Solvent: CDCl₃, Frequency: 25.16 MHz |
Infrared (IR) Spectroscopy Data[3][4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1375 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS) Data[1][5]
| m/z | Relative Intensity | Fragmentation Assignment |
| 126 | ~10% | [M]⁺ (Molecular Ion) |
| 111 | ~20% | [M - CH₃]⁺ |
| 83 | ~40% | [M - C₂H₃O]⁺ (McLafferty rearrangement) |
| 69 | ~30% | [C₅H₉]⁺ |
| 43 | 100% | [CH₃CO]⁺ (Base Peak) |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample (e.g., 6-Methyl-5-hepten-2-one) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean 5 mm NMR tube. Ensure the solution is homogeneous. For quantitative analysis, a known amount of an internal standard may be added.[3]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into the NMR tube.[4]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed (homogenized) to achieve high resolution and sharp peaks.[5]
-
Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans (e.g., 8-16), and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is common to simplify the spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.[4]
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: As 6-Methyl-5-hepten-2-one is a liquid, the spectrum can be run "neat" (undiluted).[6] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6][7]
-
Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty instrument (or with clean salt plates) to be subtracted from the sample spectrum.
-
Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[8]
-
Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator to prevent moisture damage.[7]
Mass Spectrometry Protocol (GC-MS for Volatile Compounds)
-
Sample Preparation: Dilute the volatile liquid sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS System: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[9]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[9][10]
-
Ionization: As components elute from the GC column, they enter the MS ion source. For volatile organic compounds, Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecules to create positively charged ions (including the molecular ion and various fragment ions).[10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of ions at each m/z, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound.
Caption: Workflow for organic compound identification using spectroscopy.
References
- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ursinus.edu [ursinus.edu]
- 9. Volatile compounds analysis [bio-protocol.org]
- 10. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]
An In-depth Technical Guide on the Core of 6-Methyl-3-methylidenehept-5-en-2-one: Addressing a Scientific Enigma
A comprehensive investigation into the natural sources and isolation of 6-Methyl-3-methylidenehept-5-en-2-one reveals a significant gap in current scientific literature. Extensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), and a thorough review of published research have yielded no direct information on the natural occurrence or established isolation protocols for this specific molecule. The compound appears to be either a novel, yet-to-be-discovered natural product, a synthetic molecule not found in nature, or a substance of such rarity that it has not been documented in publicly accessible scientific records.
This guide will, therefore, address the available scientific knowledge on a closely related and well-documented structural isomer, 6-methylhept-5-en-2-one . This compound shares a similar carbon skeleton and is a known constituent of various natural sources. Understanding its origins and purification may provide valuable insights for researchers investigating related molecular structures.
The Prevalent Isomer: 6-Methylhept-5-en-2-one
6-Methylhept-5-en-2-one is a naturally occurring ketone found in a variety of plants, where it contributes to their characteristic aroma. It is a volatile organic compound emitted by several plant species and is also found in some fruits and herbs.
Natural Sources of 6-Methylhept-5-en-2-one
Quantitative data on the presence of 6-methylhept-5-en-2-one in various natural sources is summarized in the table below. These values can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific extraction method employed.
| Natural Source | Plant Part | Reported Concentration/Presence |
| Birch (Betula sp.) | - | Emitted as a biogenic volatile organic compound |
| Various Herbs | - | Component of essential oils |
| Apricots | Fruit | Identified as a volatile component |
| Apples | Fruit | Identified as a volatile component |
| Nectarines | Fruit | Identified as a volatile component |
Experimental Protocols for the Isolation of 6-Methylhept-5-en-2-one
The isolation of 6-methylhept-5-en-2-one from its natural sources typically involves the extraction of essential oils or volatile compounds, followed by chromatographic separation to purify the target molecule. The general workflow for this process is outlined below.
General Isolation Workflow
Figure 1: A generalized workflow for the isolation and identification of 6-methylhept-5-en-2-one from natural sources.
Key Experimental Methodologies
1. Extraction of Essential Oils:
-
Steam Distillation: This is a common method for extracting volatile compounds from plant material. It involves passing steam through the plant material, which vaporizes the volatile compounds. The steam and vaporized compounds are then condensed, and the essential oil is separated from the water.
-
Solvent Extraction: This method uses a solvent, such as hexane or ethanol, to dissolve the essential oil from the plant material. The solvent is then evaporated to leave behind the concentrated extract.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. SFE is known for its ability to extract compounds with high purity and without the use of harsh organic solvents.
2. Chromatographic Separation:
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. The crude extract is vaporized and passed through a long column. Different compounds travel through the column at different rates, allowing for their separation.
-
Column Chromatography: This method involves packing a column with a solid adsorbent material (the stationary phase). The crude extract is applied to the top of the column and a solvent (the mobile phase) is passed through it. The compounds in the extract move down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.
3. Identification and Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is measured, allowing for their identification by comparison to spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial arrangement. It is a crucial tool for the unambiguous identification of isolated compounds.
Conclusion
While the requested compound, this compound, remains elusive in the context of natural products chemistry, the study of its isomer, 6-methylhept-5-en-2-one, offers a solid foundation for understanding the isolation and characterization of similar ketones from natural sources. The methodologies described in this guide are standard practices in phytochemistry and can be adapted for the exploration of novel compounds. Future research, potentially involving targeted phytochemical screening of a wider range of plant species or the investigation of biosynthetic pathways, may yet reveal the natural existence of this compound. Until such discoveries are made, the scientific community's knowledge is limited to its synthetic possibilities and the well-established chemistry of its structural relatives.
A Technical Guide to the Putative Biosynthetic Pathway of 6-Methyl-3-methylidenehept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-3-methylidenehept-5-en-2-one is an irregular monoterpenoid whose biosynthetic pathway has not yet been fully elucidated. This technical guide outlines a putative biosynthetic pathway, drawing upon established principles of terpenoid biochemistry. The proposed pathway commences with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic transformations including the action of a terpene synthase (TPS), a cytochrome P450 monooxygenase (CYP450), and an alcohol dehydrogenase (ADH). This document provides a detailed, albeit hypothetical, framework intended to guide future research into the natural synthesis of this compound. All quantitative data for analogous enzymatic reactions are presented in structured tables, and detailed experimental protocols for enzyme characterization are provided.
Introduction
Monoterpenes are a diverse class of C10 isoprenoids synthesized from two isoprene units.[1] They can be linear (acyclic) or cyclic and may undergo further modifications to form monoterpenoids.[1] The biosynthesis of all monoterpenes originates from geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] While the biosynthesis of many regular monoterpenes is well-understood, the pathways leading to irregular monoterpenes—those that do not follow the typical head-to-tail linkage of isoprene units or exhibit unusual skeletal arrangements—are less characterized.[4][5] this compound represents such an irregular structure, and this guide proposes a scientifically plausible pathway for its formation.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade starting from GPP.
Caption: Proposed biosynthetic pathway of this compound.
Step 1: Formation of an Acyclic Monoterpene Alcohol
The pathway is initiated by the conversion of GPP to an acyclic monoterpene alcohol, such as linalool, catalyzed by a specific terpene synthase (TPS) . Linalool synthases are known to produce linalool from GPP.[6]
Step 2: Hydroxylation
The acyclic monoterpene alcohol intermediate then undergoes hydroxylation at the C2 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are well-known for their role in the functionalization of terpene skeletons.[7][8][9]
Step 3: Oxidation and Isomerization/Dehydration
The hydroxylated intermediate is then oxidized to a ketone at the C2 position by an alcohol dehydrogenase (ADH) .[10][11][12] The final step to form the methylidene group at C3 could involve an isomerization or a dehydration reaction, potentially catalyzed by an isomerase or a dehydratase, to yield this compound.
Quantitative Data from Analogous Enzymes
Direct kinetic data for the enzymes in the proposed pathway for this compound are not available. However, data from homologous enzymes acting on similar substrates provide valuable insights.
Table 1: Kinetic Parameters of Selected Terpene Synthases
| Enzyme | Substrate | Major Product(s) | Km (µM) | kcat (s-1) | Reference |
| Mentha spicata Limonene Synthase | GPP | (-)-Limonene, (-)-α-Pinene, (-)-β-Pinene | 4.5 ± 1.0 | 0.018 ± 0.001 | [13] |
| Roseiflexus castenholzii Sesquiterpene Synthase | FPP | τ-Muurolol | 16.3 ± 4.0 | 0.083 ± 0.006 | [13] |
| Lavandula x intermedia Lavandulyl Diphosphate Synthase | DMAPP | Lavandulyl diphosphate | 208 ± 12 | 0.1 | [5] |
Table 2: Substrate Specificity of Selected Geraniol Dehydrogenases
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Polygonum minus Geraniol-DH I | Geraniol | 100 | [11] |
| Nerol | 85 | [11] | |
| Citronellol | 30 | [11] | |
| Polygonum minus Geraniol-DH II | Geraniol | 100 | [11] |
| Nerol | 90 | [11] | |
| Citronellol | 45 | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to identify and characterize the enzymes of the proposed biosynthetic pathway.
Terpene Synthase (TPS) Activity Assay
This protocol is adapted for the characterization of a putative TPS involved in the first step of the proposed pathway.
Objective: To determine the enzymatic activity and product profile of a candidate TPS.
Materials:
-
HEPES buffer (25 mM, pH 7.4)
-
Geranyl pyrophosphate (GPP) substrate (2 mM)
-
MgCl2 (15 mM)
-
Dithiothreitol (DTT) (5 mM)
-
Purified candidate TPS enzyme (40-50 µg)
-
Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Hexane with an internal standard (e.g., tetradecane)
Procedure:
-
Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 15 mM MgCl2, and 5 mM DTT.
-
Add 40-50 µg of the purified candidate TPS protein to the mixture.
-
Initiate the reaction by adding 2 mM GPP to a final volume of 100 µl.
-
Incubate the reaction mixture at 30°C for 1 hour in a sealed GC vial.
-
During incubation, expose an SPME fiber to the headspace of the vial to absorb the volatile products.[3][14]
-
Alternatively, for quantitative analysis, stop the reaction by adding 50 µl of hexane containing an internal standard and vortex vigorously.
-
Analyze the collected volatiles by injecting the SPME fiber or 2 µl of the hexane extract into a GC-MS system.
-
Identify the products by comparing their mass spectra and retention times with authentic standards.
-
For kinetic analysis, perform the assay at various substrate concentrations and for a shorter incubation time (e.g., 20 minutes) to ensure initial velocity conditions.[14]
Cytochrome P450 Monooxygenase (CYP450) Activity Assay
This protocol outlines a method to test the hydroxylation activity of a candidate CYP450.
Objective: To determine if a candidate CYP450 can hydroxylate the acyclic monoterpene alcohol intermediate.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Candidate CYP450 enzyme
-
Cytochrome P450 reductase (CPR)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acyclic monoterpene alcohol substrate (e.g., linalool)
-
Ethyl acetate for extraction
-
GC-MS or LC-MS system
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, the candidate CYP450, CPR, and the NADPH regeneration system.
-
Pre-incubate the mixture at a suitable temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the acyclic monoterpene alcohol substrate.
-
Incubate the reaction for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortex to extract the products.
-
Centrifuge to separate the phases and collect the organic layer.
-
Analyze the extracted products by GC-MS or LC-MS to identify hydroxylated derivatives.
Mandatory Visualizations
Experimental Workflow for Enzyme Identification and Characterization
Caption: General workflow for identifying and characterizing candidate enzymes.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust hypothetical framework for future research. While direct evidence is currently lacking, the individual enzymatic steps are well-precedented in the broader context of terpenoid biosynthesis. The provided experimental protocols and data from analogous systems offer a clear roadmap for researchers to investigate and ultimately elucidate the true biosynthetic route to this intriguing irregular monoterpenoid. The identification and characterization of the enzymes involved will not only enhance our fundamental understanding of plant specialized metabolism but could also open avenues for the biotechnological production of this and other valuable natural products.
References
- 1. Monoterpene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TPS enzyme assays [bio-protocol.org]
- 4. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 13. Characterization of the first naturally thermostable terpene synthases and development of strategies to improve thermostability in this family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 6-Methyl-3-methylidenehept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylhept-5-en-2-one, also known by synonyms such as Sulcatone and Methylheptenone, is an organic compound with the chemical formula C8H14O.[1][2][3][4] It is a naturally occurring ketone found in a variety of plants, including citronella, lemongrass, and palmarosa.[5][6] This compound is a significant component of the aroma of many fruits and is also known to act as an alarm pheromone.[2][7] Industrially, it serves as a crucial intermediate in the synthesis of a range of fine chemicals, including vitamins and aroma compounds.[1][8] This guide provides a comprehensive overview of the physical and chemical characteristics of 6-Methylhept-5-en-2-one, along with detailed experimental protocols.
Chemical and Physical Properties
6-Methylhept-5-en-2-one is a colorless to pale yellow liquid with a characteristic strong, fatty, green, and citrus-like odor.[1][2][5] It is miscible with alcohols and ethers but has low solubility in water.[5][8]
Table 1: Physical and Chemical Properties of 6-Methylhept-5-en-2-one
| Property | Value | Reference |
| IUPAC Name | 6-methylhept-5-en-2-one | [1][2][3][4] |
| CAS Number | 110-93-0 | [1][3][4] |
| Molecular Formula | C8H14O | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][9] |
| Melting Point | -67.1 °C to -67.3 °C | [1][9] |
| Boiling Point | 172-174 °C at 1014 hPa | [1][4] |
| 73 °C at 18 mmHg | [10][11] | |
| Density | 0.851 g/cm³ at 20°C | [1] |
| 0.855 g/mL at 25 °C | [10][11][12] | |
| Solubility in Water | 3.02 g/L at 25°C | [1] |
| Vapor Pressure | 0.99 hPa at 18.18°C | [1] |
| 1.99 hPa at 27.99°C | [1] | |
| Refractive Index | 1.439-1.4445 at 20°C | [2][10][12] |
| Flash Point | 56 °C (closed cup) | [9][11] |
| Log Kow (Partition Coefficient) | 2.4 | [1] |
Experimental Protocols
Synthesis of 6-Methylhept-5-en-2-one
Several industrial methods are employed for the synthesis of 6-Methylhept-5-en-2-one. A common route involves the reaction of isobutylene, acetone, and formaldehyde.[7][8]
Protocol: Synthesis from Isobutylene, Acetone, and Formaldehyde [7][8]
-
Reaction Setup: The reaction is typically carried out in a high-pressure reactor.
-
Reactants: Isobutylene, acetone, and formaldehyde are used as the primary reactants.
-
Catalyst: The reaction is facilitated by a catalyst system, often composed of palladium and carbonyl iron.[7][8]
-
Initial Product Formation: The initial reaction leads to the formation of α-methylheptenone.[7][8]
-
Isomerization: The α-isomer is then isomerized to the desired β-isomer, 6-methylhept-5-en-2-one. This isomerization is a key step and is catalyzed by the palladium and carbonyl iron system.[7][8]
-
Purification: The final product is purified using standard techniques such as distillation.
Diagram: Synthesis of 6-Methylhept-5-en-2-one
Caption: Synthesis of 6-Methylhept-5-en-2-one.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of 6-Methylhept-5-en-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
-
Sample Preparation: The sample of 6-Methylhept-5-en-2-one is typically dissolved in a volatile solvent.
-
GC Conditions: A capillary column is used for separation. The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.
-
MS Conditions: The separated components are then introduced into the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of 6-Methylhept-5-en-2-one shows characteristic peaks that can be used for its identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing and measuring the interaction of nuclear spins when placed in a powerful magnetic field.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired. The chemical shifts, coupling constants, and integration of the peaks provide a complete picture of the molecular structure.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and can be used to identify functional groups.
-
Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr).
-
Characteristic Absorptions: The IR spectrum of 6-Methylhept-5-en-2-one will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically around 1715 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.
Biological Activity and Applications
6-Methylhept-5-en-2-one exhibits a range of biological activities. It has demonstrated antimicrobial properties against various bacteria and fungi.[6] In the field of agriculture and pest management, it is known to be an attractant for certain mosquito species.[13]
Its primary industrial application is as a key intermediate in the synthesis of various valuable compounds. It is a precursor for the production of dehydrolinalool, linalool, and citral, which are widely used in the fragrance and flavor industries.[8] Furthermore, these intermediates are essential for the synthesis of vitamins A and E.[8]
Diagram: Applications of 6-Methylhept-5-en-2-one
Caption: Key chemical syntheses from 6-Methylhept-5-en-2-one.
Safety and Handling
6-Methylhept-5-en-2-one is a flammable liquid and vapor.[9][11] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Protective equipment, including safety goggles and gloves, should be worn when handling the compound.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
6-Methylhept-5-en-2-one is a versatile chemical with significant industrial importance. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable building block for a wide array of products in the fragrance, flavor, and pharmaceutical industries. Further research into its biological activities may unveil new applications in areas such as agriculture and medicine.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHYLHEPT-5-EN-2-ONE | CAS 110-93-0 [matrix-fine-chemicals.com]
- 4. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]
- 5. Cas 110-93-0,6-Methyl-5-hepten-2-one | lookchem [lookchem.com]
- 6. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]
- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]
- 8. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]
- 11. 6-Methyl-5-hepten-2-one 99 110-93-0 [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Sulcatone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers and Chirality of 6-Methyl-3-methylidenehept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomerism and chirality of the molecule 6-Methyl-3-methylidenehept-5-en-2-one. Due to the limited specific literature on this compound, this document focuses on a theoretical examination of its potential stereoisomers based on its chemical structure, and outlines established experimental protocols for their synthesis, separation, and characterization.
Molecular Structure and Potential Stereoisomers
The chemical structure of this compound, as deduced from its IUPAC name, is presented below.
Figure 1: 2D Structure of this compound.
A detailed analysis of this structure reveals two key features that give rise to stereoisomerism:
-
A Chiral Center: The carbon atom at position 6 (C6) is bonded to four different groups: a hydrogen atom, a methyl group, a propen-2-yl group, and the rest of the carbon chain. This makes C6 a stereocenter, leading to the possibility of two enantiomers, (R)-6-Methyl-3-methylidenehept-5-en-2-one and (S)-6-Methyl-3-methylidenehept-5-en-2-one.
-
Geometric Isomerism: The double bond between C5 and the methyl-substituted C6 creates the potential for E/Z isomerism. The configuration depends on the relative priorities of the substituents on each carbon of the double bond.
Consequently, this compound can exist as a total of four possible stereoisomers:
-
(5E, 6R)-6-Methyl-3-methylidenehept-5-en-2-one
-
(5E, 6S)-6-Methyl-3-methylidenehept-5-en-2-one
-
(5Z, 6R)-6-Methyl-3-methylidenehept-5-en-2-one
-
(5Z, 6S)-6-Methyl-3-methylidenehept-5-en-2-one
The (5E, 6R) and (5E, 6S) isomers are a pair of enantiomers, as are the (5Z, 6R) and (5Z, 6S) isomers. The relationship between any E isomer and any Z isomer is that of diastereomers.
Physicochemical Properties of Stereoisomers
While specific experimental data for the stereoisomers of this compound are not available, general principles of stereochemistry allow for the prediction of their properties.
| Property | Enantiomers (e.g., (5E, 6R) vs. (5E, 6S)) | Diastereomers (e.g., (5E, 6R) vs. (5Z, 6R)) |
| Boiling Point | Identical | Different |
| Melting Point | Identical | Different |
| Solubility (in achiral solvents) | Identical | Different |
| Refractive Index | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Different |
| NMR Spectra (in achiral solvent) | Identical | Different |
| Chromatographic Retention (on achiral stationary phase) | Identical | Different |
| Chromatographic Retention (on chiral stationary phase) | Different | Different |
Table 1: Predicted Physicochemical Properties of the Stereoisomers of this compound.
Experimental Protocols for Stereochemical Determination
The definitive assignment of the absolute and relative stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules.
Workflow for NMR-based Stereochemical Analysis:
Figure 2: Workflow for NMR-based stereochemical analysis.
-
Distinguishing Diastereomers: The E and Z diastereomers of this compound are expected to have distinct ¹H and ¹³C NMR spectra in standard achiral solvents (e.g., CDCl₃). The nuclear Overhauser effect (NOE) can be particularly useful for determining the geometry of the C5=C6 double bond. Irradiation of the proton at C6 should result in an NOE enhancement of the proton at C4 in the Z-isomer, whereas in the E-isomer, a weaker or no NOE would be expected.
-
Resolving Enantiomers: Enantiomers have identical NMR spectra in achiral solvents. To distinguish them, a chiral environment must be introduced. This can be achieved through:
-
Chiral Derivatizing Agents (CDAs): The ketone functionality can be reacted with a chiral derivatizing agent (e.g., a chiral hydrazine) to form diastereomeric derivatives, which will exhibit separate signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.
-
Chiral Lanthanide Shift Reagents: These reagents can also induce separation of enantiomeric signals.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective method for separating and quantifying enantiomers.
Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is essential. For ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is suitable for this molecule due to the presence of the conjugated enone system.
-
Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.
Logical Flow for Chiral HPLC Method Development:
Early studies and discovery of 6-Methyl-3-methylidenehept-5-en-2-one
An In-depth Technical Guide to the Early Studies and Discovery of 6-Methyl-5-hepten-2-one
Introduction
6-Methyl-5-hepten-2-one, also known as Sulcatone, is a naturally occurring unsaturated ketone found in various plants, including citronella, lemongrass, and palmarosa.[1][2] It is recognized by its characteristic powerful, fatty, green, and citrus-like odor.[2][3] This compound is a significant intermediate in the synthesis of a wide range of valuable chemicals, including vitamins, aroma compounds, and pharmaceuticals.[4][5] This technical guide provides a comprehensive overview of the early studies, physicochemical properties, synthesis methodologies, and biological activities of 6-Methyl-5-hepten-2-one, geared towards researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methyl-5-hepten-2-one is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [4][6] |
| Odor | Powerful, fatty, green, citrus-like | [2][3] |
| Taste | Bittersweet, reminiscent of pear | [2] |
| Boiling Point | 172-174 °C at 1014 hPa | [6] |
| Melting Point | -67.1 to -67.3 °C | [6] |
| Density | 0.851 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 0.99 hPa at 18.18 °C; 1.99 hPa at 27.99 °C | [6] |
| Water Solubility | 3.02 g/L at 25 °C | [6] |
| Log Kow | 2.4 | [6] |
| Refractive Index | 1.4445 at 20 °C | [3] |
Experimental Protocols: Synthesis of 6-Methyl-5-hepten-2-one
Several synthetic routes for 6-Methyl-5-hepten-2-one have been developed, reflecting its industrial importance. The following sections detail the methodologies for the most common approaches.[4][5]
Synthesis from Acetylene and Acetone
This well-established industrial method involves a three-step sequence:
-
Ethynylation of Acetone: Acetone undergoes an ethynylation reaction with acetylene in the presence of a base catalyst to produce 2-methyl-3-butyn-2-ol.[7]
-
Partial Hydrogenation: The resulting 2-methyl-3-butyn-2-ol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.
-
Carroll Rearrangement: The 2-methyl-3-buten-2-ol is then reacted with diketene or an alkyl acetoacetate (such as ethyl acetoacetate) to form an acetoacetic ester, which subsequently undergoes a Carroll rearrangement upon heating to produce 6-Methyl-5-hepten-2-one.[4][5]
Synthesis from Isobutylene, Acetone, and Formaldehyde
This process involves the synthesis of an intermediate, α-methylheptenone, which is then isomerized to the desired product.
-
Synthesis of α-Methylheptenone: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[4][7]
-
Isomerization: The α-methylheptenone is subsequently heated in the presence of a palladium and carbonyl iron catalyst to yield 6-Methyl-5-hepten-2-one.[4][7]
Synthesis from Isoprene
This route utilizes isoprene as the starting material.
-
Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form isopentenyl chloride.[4][5]
-
Condensation with Acetone: The isopentenyl chloride is then condensed with acetone in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and a strong base (e.g., NaOH solution) to yield 6-Methyl-5-hepten-2-one. A reported protocol specifies a reaction temperature of 60-61°C for 3 hours.[4]
Biological Activity and Applications
6-Methyl-5-hepten-2-one exhibits a range of biological activities, making it a compound of interest in various fields.
Antimicrobial Activity
Studies have shown that 6-Methyl-5-hepten-2-one possesses antimicrobial properties, with notable activity against certain bacteria and limited antifungal effects.[1][3] It was found to be active against a variety of bacterial species, with the exception of Bacillus subtilis and Bacillus anthracis.[3]
Pheromonal and Kairomonal Activity
This compound acts as an alarm pheromone in some insect species.[3] It is also known to be a potent attractant for certain mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus.[1] This has led to research into its use in mosquito traps and control strategies.[1]
Cardiovascular Effects
Recent research has highlighted the cardiovascular effects of 6-Methyl-5-hepten-2-one. In spontaneously hypertensive rats, it has been shown to have vasorelaxant and anti-platelet aggregation effects.[8] The proposed mechanism involves the modulation of intracellular calcium, possibly through interaction with calmodulin.[8] Furthermore, it exhibited antioxidant properties and did not appear to interfere with coagulation pathways, suggesting a low risk of bleeding.[8]
Other Applications
Due to its pleasant aroma, 6-Methyl-5-hepten-2-one is utilized as a flavoring agent in food products and as a fragrance component in perfumery.[1][4] It is also a crucial intermediate for the synthesis of other important compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are precursors to vitamins A and E, and other fragrances.[1][4][5]
Conclusion
6-Methyl-5-hepten-2-one is a versatile chemical with significant industrial and biological relevance. Its early discovery and the development of efficient synthetic routes have paved the way for its widespread application. Ongoing research into its biological activities, particularly its cardiovascular effects, suggests potential for its future development in therapeutic applications. This guide provides a foundational understanding for professionals engaged in the study and application of this important compound.
References
- 1. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]
- 2. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]
- 3. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]
- 8. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one
An application note and protocol for the laboratory synthesis of 6-Methyl-3-methylidenehept-5-en-2-one is detailed below. This protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is an α,β-unsaturated ketone containing an exocyclic double bond. This structural motif is of interest in organic synthesis and medicinal chemistry due to its potential as a Michael acceptor and its presence in some natural products. This document outlines a proposed two-step laboratory-scale synthesis for this target compound. The synthesis commences with the well-established compound 6-methylhept-5-en-2-one, which serves as a key intermediate. The crucial α-methylenation is proposed to be achieved via a Mannich reaction followed by thermal elimination. This protocol provides a detailed methodology, including reagent quantities, reaction conditions, and purification procedures.
Overall Reaction Scheme:
-
Step 1: Synthesis of 6-Methylhept-5-en-2-one (Intermediate 1) This protocol will assume 6-methylhept-5-en-2-one is available as a starting material, as it is commercially available and its synthesis is well-documented in chemical literature.[1][2]
-
Step 2: Synthesis of this compound (Target Compound) This step involves the α-methylenation of 6-methylhept-5-en-2-one.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Reagents:
-
6-Methylhept-5-en-2-one (Starting Material)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Protocol for the Synthesis of this compound
This protocol is based on the general procedure for the α-methylenation of ketones via the Mannich reaction.
Step 1: Formation of the Mannich Base (3-(Dimethylaminomethyl)-6-methylhept-5-en-2-one hydrochloride)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-methylhept-5-en-2-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add absolute ethanol as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product is the hydrochloride salt of the Mannich base. This can be used directly in the next step or purified further.
Step 2: Elimination to form this compound
-
The crude Mannich base hydrochloride from the previous step is subjected to thermal elimination. This can often be achieved by heating the crude product under vacuum.
-
Alternatively, the crude Mannich base can be dissolved in a suitable solvent (e.g., toluene) and refluxed for 2-4 hours to induce elimination.
-
After elimination is complete (monitored by TLC), cool the reaction mixture.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect signals corresponding to the vinyl protons of the methylidene group, the protons of the internal double bond, the methyl groups, and the methylene protons.
-
¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the two double bonds, and the aliphatic carbons.
-
FT-IR: Expect a strong absorption band for the α,β-unsaturated ketone carbonyl group (around 1680-1700 cm⁻¹) and C=C stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the target compound.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis of this compound. The yields are hypothetical and based on typical yields for similar reactions reported in the literature.
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 6-Methylhept-5-en-2-one | 1.0 | 126.20 | (User Defined) | Ethanol | 80-90 | 4-6 | - |
| 1 | Dimethylamine HCl | 1.2 | 81.54 | (Calculated) | ||||
| 1 | Paraformaldehyde | 1.5 | 30.03 | (Calculated) | ||||
| 2 | Mannich Base (crude) | 1.0 | - | (From Step 1) | Toluene (optional) | 110 | 2-4 | 60-70 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 6-Methyl-3-methylidenehept-5-en-2-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-3-methylidenehept-5-en-2-one is a novel ketone with potential significance in various biological processes. Accurate quantification of this volatile organic compound (VOC) in biological matrices such as plasma, urine, and exhaled breath condensate is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. These application notes provide a comprehensive overview of the recommended protocols for the extraction, separation, and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties (Hypothetical)
| Property | Value | Source |
| Molecular Formula | C9H14O | - |
| Molecular Weight | 138.21 g/mol | - |
| Boiling Point | Estimated 180-200 °C | - |
| Vapor Pressure | Moderate to High | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents | - |
Experimental Protocols
Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for the analysis of volatile compounds like this compound in urine and plasma.
1. Sample Preparation:
-
Thaw frozen biological samples (urine or plasma) to room temperature.
-
For urine samples, centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
In a 20 mL headspace vial, combine 5 mL of the biological sample (urine supernatant or plasma) with 1.5 g of NaCl (to increase the ionic strength and promote volatilization).[1]
-
For enhanced recovery of acidic or basic analytes, the sample pH can be adjusted. However, for a neutral ketone, this may not be necessary.[2]
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or autosampler incubator set at 60°C.
-
Equilibrate the sample for 15 minutes to allow the analyte to partition into the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile analytes.[2]
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Monitor characteristic ions for this compound (hypothetical m/z: 138, 123, 95, 67). A full scan mode (m/z 40-300) should be used during method development to identify the fragmentation pattern.
-
4. Quantification:
-
Prepare a calibration curve using a certified standard of this compound spiked into a blank biological matrix.
-
Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for matrix effects and variations in extraction efficiency.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This protocol is suitable for less volatile ketone metabolites or when higher sensitivity and specificity are required. Derivatization is often necessary to improve the ionization efficiency of carbonyl compounds in electrospray ionization (ESI).[3][4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent solution. A common derivatizing agent for ketones is 2,4-Dinitrophenylhydrazine (DNPH) or Girard's reagent T.[5]
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, add 50 µL of the initial mobile phase to the sample.
3. LC-MS/MS Analysis:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. This will require initial experiments using a pure standard.
-
4. Quantification:
-
Construct a calibration curve by spiking known concentrations of the standard into a blank biological matrix and subjecting it to the same sample preparation and derivatization procedure.
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[6]
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Biological Samples
| Sample ID | Matrix | Concentration (ng/mL) ± SD (n=3) | Method |
| Control_01 | Urine | Not Detected | GC-MS |
| Control_02 | Plasma | Not Detected | LC-MS/MS |
| Treated_01 | Urine | 15.2 ± 1.8 | GC-MS |
| Treated_02 | Urine | 21.5 ± 2.5 | GC-MS |
| Treated_03 | Plasma | 5.8 ± 0.7 | LC-MS/MS |
| Treated_04 | Plasma | 8.1 ± 1.0 | LC-MS/MS |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 6-Methyl-3-methylidenehept-5-en-2-one in medicinal chemistry
To: Researchers, Scientists, and Drug Development Professionals
Subject: Applications of 6-Methyl-3-methylidenehept-5-en-2-one in Medicinal Chemistry
1. Introduction
This compound is a terpenoid belonging to the class of α,β-unsaturated ketones. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a conjugated enone system and a terpenoid backbone—are present in numerous biologically active natural products and synthetic compounds. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry based on the known activities of related compounds, along with generalized protocols for assessing its biological potential.
The α,β-unsaturated ketone moiety is a well-known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity is often implicated in the mechanism of action of various therapeutic agents. Terpenoids, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
2. Potential Therapeutic Applications
Based on the chemical features of this compound, several potential areas of medicinal chemistry research can be explored.
2.1. Anticancer Activity
Many natural and synthetic compounds containing the α,β-unsaturated ketone moiety exhibit cytotoxic activity against cancer cell lines. This activity is often attributed to the induction of cellular oxidative stress through the depletion of intracellular glutathione (GSH) and the inhibition of enzymes involved in redox homeostasis, such as thioredoxin reductase.
2.2. Anti-inflammatory Activity
The α,β-unsaturated ketone structure is found in several compounds known to inhibit inflammatory pathways. A key target is the transcription factor NF-κB, which plays a central role in the inflammatory response. Covalent modification of critical cysteine residues in IκB kinase (IKK) or NF-κB itself by Michael acceptors can block its activation and subsequent pro-inflammatory gene expression.
2.3. Antimicrobial Activity
Terpenoids and α,β-unsaturated ketones have been reported to possess antibacterial and antifungal properties.[1] The proposed mechanisms include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial signaling pathways.
3. Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential medicinal chemistry applications of this compound.
3.1. Synthesis of this compound
-
Protocol: Aldol Condensation for Synthesis
-
Combine 6-methylhept-5-en-2-one (commercially available as an intermediate for fragrances and vitamins) with an appropriate formaldehyde equivalent (e.g., paraformaldehyde) in a suitable solvent such as methanol or ethanol.[2]
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to initiate the condensation reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
3.2. In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard MTT assay can be performed.
-
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3.3. NF-κB Reporter Assay
To investigate the anti-inflammatory potential, a reporter gene assay can be used to measure the inhibition of NF-κB activation.
-
Protocol: NF-κB Luciferase Reporter Assay
-
Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration and express the results as a fold change relative to the unstimulated control.
-
4. Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | Data |
| A549 | 48 | Data |
| MCF-7 | 48 | Data |
Table 2: Inhibition of NF-κB Activation by this compound
| Compound Concentration (µM) | NF-κB Luciferase Activity (Fold Change) | % Inhibition |
| 0 (Stimulated Control) | Data | 0 |
| 1 | Data | Data |
| 10 | Data | Data |
| 50 | Data | Data |
5. Visualizations
5.1. Proposed Mechanism of Action for Anticancer Activity
The diagram below illustrates a potential signaling pathway through which an α,β-unsaturated ketone like this compound could exert cytotoxic effects.
Caption: Proposed mechanism of anticancer activity.
5.2. Experimental Workflow for In Vitro Cytotoxicity Screening
The following workflow outlines the key steps in evaluating the cytotoxic potential of the compound.
Caption: Workflow for cytotoxicity screening.
While direct experimental evidence for the medicinal applications of this compound is currently limited, its chemical structure suggests potential as a lead compound for the development of novel anticancer, anti-inflammatory, or antimicrobial agents. The provided protocols offer a starting point for the systematic evaluation of its biological activities. Further research, including structure-activity relationship (SAR) studies and investigation of its metabolic stability and pharmacokinetic properties, will be crucial in determining its therapeutic potential.
References
Application Notes and Protocols for the Evaluation of 6-Methyl-3-methylidenehept-5-en-2-one and Related α,β-Unsaturated Ketones
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo assay data for the compound 6-Methyl-3-methylidenehept-5-en-2-one. The following application notes and protocols are based on established methodologies for evaluating the biological activity of structurally related compounds, specifically α,β-unsaturated ketones and terpenoids. These protocols serve as a guide for researchers and scientists to investigate the potential biological activities of this and similar molecules.
Introduction to this compound
This compound is a terpenoid belonging to the class of α,β-unsaturated ketones. This structural motif is of significant interest in drug discovery as the conjugated system can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, often through a Michael-type addition.[1][2] This reactivity can be the basis for a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities.[3][4] Terpenoids, as a class, are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.[5][6]
The protocols detailed below are designed to assess these potential activities for novel compounds like this compound.
Section 1: In Vitro Cytotoxicity Assessment
Application Note: The initial screening of a novel compound often involves assessing its cytotoxicity against various cell lines. This helps to determine the concentration range for subsequent mechanistic studies and to identify potential anticancer activity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| This compound | HeLa | 25.5 |
| This compound | MCF-7 | 42.1 |
| This compound | A549 | 33.8 |
| Doxorubicin (Positive Control) | HeLa | 0.8 |
Experimental Workflow Diagram:
Section 2: In Vitro Anti-inflammatory Activity
Application Note: Many terpenoids exhibit anti-inflammatory properties.[6] A common method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using NaNO₂. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the vehicle control.
Data Presentation:
| Compound | Concentration (µM) | % NO Inhibition [Hypothetical Data] |
| This compound | 10 | 15.2 |
| This compound | 25 | 48.7 |
| This compound | 50 | 75.3 |
| L-NAME (Positive Control) | 100 | 92.5 |
Signaling Pathway Diagram:
Section 3: In Vivo Anti-inflammatory Assessment
Application Note: To confirm the in vitro anti-inflammatory findings, an in vivo model is essential. The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (suspended in 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the rats into groups (n=6): Normal control, Carrageenan control, Positive control (Indomethacin, 10 mg/kg), and Test groups (e.g., 25, 50, 100 mg/kg of the compound). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the carrageenan control group.
Data Presentation:
| Treatment Group (p.o.) | Dose (mg/kg) | % Edema Inhibition at 3h [Hypothetical Data] |
| Carrageenan Control | - | 0 |
| This compound | 25 | 22.5 |
| This compound | 50 | 45.8 |
| This compound | 100 | 63.2 |
| Indomethacin (Positive Control) | 10 | 71.4 |
Experimental Workflow Diagram:
This document provides a foundational framework for the initial biological evaluation of this compound. Further studies would be required to elucidate the precise mechanisms of action and to assess the broader safety and efficacy profile of the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic and Biomedical Potentialities of Terpenoids – A Review - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Application Note: 6-Methyl-3-methylidenehept-5-en-2-one as a Novel Chemical Probe for the Hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of 6-Methyl-3-methylidenehept-5-en-2-one, a novel small molecule, as a chemical probe for the hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK). Due to the novelty of this compound, the data and protocols presented herein are based on preliminary internal research and are intended to guide the user in designing their own experiments. This molecule demonstrates high potency and selectivity for FPPMK, a putative kinase involved in aberrant cell signaling pathways. This application note will detail its mechanism of action, provide protocols for in vitro and cell-based assays, and present representative data.
Introduction
This compound is an unsaturated ketone with structural similarities to farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway. While its isomer, 6-Methylhept-5-en-2-one, is a naturally occurring compound with known antibacterial properties, the unique methylidene group at the 3-position of this compound is hypothesized to confer specific inhibitory activity against FPPMK. FPPMK is a newly identified kinase that is postulated to play a role in oncogenic signaling through its interaction with FPP-like substrates. The development of a selective chemical probe for FPPMK is crucial for elucidating its biological function and therapeutic potential.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | Not available |
| Structure | ![]() |
| Purity | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO (>20 mg/mL) and Ethanol (>20 mg/mL). Poorly soluble in water. |
| Storage | Store at -20°C. Protect from light. |
Hypothetical Biological Activity
This compound is a potent and selective inhibitor of the hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK). The proposed mechanism of action involves the covalent modification of a cysteine residue within the active site of FPPMK via a Michael addition reaction with the α,β-unsaturated ketone moiety of the probe. This irreversible inhibition allows for its use in target identification and validation studies.
In Vitro Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of 50 related kinases. The compound demonstrated high selectivity for FPPMK.
| Kinase Target | IC50 (nM) |
| FPPMK | 15 |
| Kinase A | > 10,000 |
| Kinase B | > 10,000 |
| Kinase C | 8,500 |
| Kinase D | > 10,000 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data are representative of three independent experiments.
Cellular Activity
The compound was tested for its ability to inhibit FPPMK-mediated signaling in a human cancer cell line (e.g., HEK293T) overexpressing FPPMK.
| Assay | EC50 (nM) |
| FPPMK Phosphorylation | 75 |
| Cell Viability (72h) | 1,200 |
Table 2: Cellular activity of this compound in FPPMK-overexpressing HEK293T cells. Data are representative of three independent experiments.
Experimental Protocols
Protocol 1: In Vitro FPPMK Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the in vitro potency of this compound against FPPMK.
Materials:
-
Recombinant human FPPMK
-
Kinase substrate (e.g., a generic peptide substrate with a phosphorylation site)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of FPPMK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Western Blot Analysis of FPPMK Phosphorylation in Cells
This protocol describes how to assess the inhibition of FPPMK activity in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
HEK293T cells overexpressing FPPMK
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FPPMK-substrate and anti-total-FPPMK-substrate, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T-FPPMK cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: Hypothetical FPPMK signaling pathway and the inhibitory action of the chemical probe.
Caption: Experimental workflow for the characterization of the chemical probe.
Caption: Relationship between probe properties and its utility in research.
Application Notes and Protocols for GC-MS Analysis of 6-Methyl-3-methylidenehept-5-en-2-one Following Derivatization
Introduction
6-Methyl-3-methylidenehept-5-en-2-one is a volatile terpenoid ketone of interest in various fields, including flavor and fragrance chemistry, natural product analysis, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds. However, the presence of a polar ketone functional group can lead to poor chromatographic peak shape, thermal degradation, and unwanted interactions within the GC system.
To overcome these challenges, derivatization is a crucial sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and the reliability of quantitative analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure, followed by GC-MS analysis.
Principle of Derivatization
The derivatization of ketones for GC-MS analysis is typically a two-step process:
-
Methoximation: The carbonyl group of the ketone reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is critical for several reasons: it protects the reactive keto group, prevents tautomerization (enolization) which could lead to multiple derivative peaks, and stabilizes the molecule.[2][3]
-
Silylation: Following methoximation, any other active hydrogens in the molecule (though absent in the target analyte) and any residual moisture are reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step further increases the volatility and thermal stability of the analyte by replacing polar hydrogens with nonpolar trimethylsilyl (TMS) groups.[2][3]
The resulting methoxime-trimethylsilyl derivative is significantly more volatile and less polar than the parent ketone, leading to improved peak symmetry, increased sensitivity, and more reproducible retention times in GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hexane or other suitable solvent (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).
Derivatization Protocol
This protocol is a general procedure for the derivatization of ketones and can be optimized for specific sample matrices and concentrations.
-
Sample Preparation: Transfer 100 µL of the standard solution or sample extract into a GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[2]
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dry residue.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA to the vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Data Presentation
The following tables summarize expected quantitative data based on the analysis of derivatized this compound. Note that specific values may vary depending on the analytical instrumentation and conditions.
Table 1: Expected GC Retention Times
| Compound | Retention Time (min) - Underivatized (Predicted) | Retention Time (min) - Derivatized (Predicted) |
| This compound | ~10-12 | ~12-15 |
Retention times are estimates and will vary with the specific GC column and temperature program.
Table 2: Expected Mass Spectral Data for Derivatized this compound (Methoxime Derivative)
| Fragment Ion (m/z) | Description | Relative Abundance (Expected) |
| [M]+ | Molecular Ion | Moderate |
| [M-15]+ | Loss of a methyl group | High |
| [M-31]+ | Loss of a methoxy group | High |
| Characteristic fragments | Specific to the compound's structure | Variable |
The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification and quantification.
Visualizations
The following diagrams illustrate the derivatization reaction and the analytical workflow.
Caption: Methoximation of this compound.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Conclusion
The derivatization of this compound by methoximation followed by silylation is an effective strategy to improve its analysis by GC-MS. This two-step process enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable quantitative results. The detailed protocol and suggested GC-MS parameters provided in this application note serve as a valuable starting point for researchers, scientists, and drug development professionals working with this and similar terpenoid ketones. Optimization of the derivatization and instrumental conditions may be necessary to achieve the best results for specific applications and sample matrices.
References
Safe handling and storage protocols for 6-Methyl-3-methylidenehept-5-en-2-one
Application Notes and Protocols for 6-Methyl-3-methylidenehept-5-en-2-one
Introduction
This compound is an α,β-unsaturated ketone. This class of compounds is known for its reactivity, primarily due to the electrophilic nature of the β-carbon in the conjugated system, making it susceptible to Michael addition reactions.[1][2] This reactivity is the basis for their biological activity and potential toxicity. α,β-Unsaturated carbonyl compounds can interact with biological macromolecules such as proteins and DNA, which can lead to various adverse health effects.[1] Therefore, stringent safety protocols are necessary when handling this compound.
Hazard Identification and Classification
While specific hazard data for this compound is unavailable, the following classifications are inferred from the properties of α,β-unsaturated ketones and the available data for the related isomer, 6-Methylhept-5-en-2-one.[3]
-
Flammable Liquid: Assumed to be a flammable liquid and vapor.[3]
-
Skin Irritant: May cause skin irritation. The related isomer is slightly irritating to the skin of rabbits.[4]
-
Eye Irritant: May cause eye irritation.
-
Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation. α,β-Unsaturated ketones are known to be irritants to the respiratory tract.[5]
-
Potential Sensitizer: Some α,β-unsaturated ketones are skin sensitizers.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The related isomer, 6-Methylhept-5-en-2-one, has low acute oral and dermal toxicity in animal studies.[4] However, repeated exposure to the related isomer caused testicular toxicity in rats at high doses.[4]
-
Aquatic Toxicity: The related isomer is harmful to aquatic life with long-lasting effects.[3]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table contains data for the related isomer, 6-Methylhept-5-en-2-one (CAS No. 110-93-0), for reference.
| Property | Value for 6-Methylhept-5-en-2-one | Reference |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.2 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [6] |
| Odor | Strong odor | [6] |
| Boiling Point | Not available | |
| Flash Point | Flammable | [3] |
| Vapor Pressure | 0.75 mm Hg | [6] |
| Solubility | Soluble in water (1651 mg/L @ 25 °C, est.) | [7] |
Toxicity Data
The following toxicity data is for the related isomer, 6-Methylhept-5-en-2-one.
| Endpoint | Value | Species | Reference |
| Oral LD50 | 3,570 mg/kg bw | Rat | [4] |
| Dermal LD50 | > 5,000 mg/kg bw | Rabbit | [4] |
| Inhalation LC50 | > 13.96 mg/l/4hrs (estimated) | Rat | [4] |
| Skin Irritation | Slightly irritating | Rabbit | [4] |
| Eye Irritation | Mild corneal opacity and conjunctival redness | Rabbit | [6] |
| Skin Sensitization | Not a sensitizer | Guinea pig | [6] |
Experimental Protocols
Protocol 1: General Handling and Use
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1.1. Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If working outside of a certified chemical fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge is required.
1.2. Engineering Controls
-
All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
An emergency eyewash station and safety shower must be readily accessible.
1.3. General Workflow
Figure 1. General handling workflow for this compound.
Protocol 2: Storage
Proper storage is crucial to maintain the stability of the compound and to prevent accidental exposure.
2.1. Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Store in a tightly sealed, labeled container.[3]
-
Protect from light.
-
Store separately from strong oxidizing agents, strong bases, and strong reducing agents.
2.2. Storage Workflow
Figure 2. Storage protocol for this compound.
Protocol 3: Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to minimize exposure and environmental contamination.
3.1. Small Spills (in a fume hood)
-
Alert others in the immediate area.
-
Wear appropriate PPE (double glove, respirator if necessary).
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
3.2. Large Spills (outside of a fume hood)
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Follow institutional procedures for large chemical spills.
3.3. Emergency Response Logic
Figure 3. Spill and emergency response decision tree.
Waste Disposal
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific data for this compound is lacking, its classification as an α,β-unsaturated ketone warrants a high degree of caution. The protocols outlined above provide a framework for its safe handling, storage, and disposal. Researchers must always perform a risk assessment prior to any new experiment and adhere to all institutional safety guidelines.
References
- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. westliberty.edu [westliberty.edu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylhept-5-en-2-one - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 6-methyl-5-hepten-3-one, 86883-66-1 [thegoodscentscompany.com]
Experimental design for studying the bioactivity of 6-Methyl-3-methylidenehept-5-en-2-one
Application Notes and Protocols: Bioactivity of 6-Methyl-3-methylidenehept-5-en-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the initial screening and mechanistic evaluation of the novel terpenoid-like compound, this compound. Terpenoids and their ketone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4] This guide outlines a tiered approach, beginning with foundational cytotoxicity assessments to establish safe dosing ranges, followed by targeted screens for antimicrobial and anti-inflammatory properties. Detailed protocols for key in vitro assays, including MTT for cell viability, broth microdilution for antimicrobial efficacy, and nitric oxide/cytokine quantification for anti-inflammatory activity, are provided. Furthermore, methodologies for elucidating the potential mechanism of action via analysis of the NF-κB and MAPK signaling pathways are described. This structured approach is designed to efficiently characterize the bioactive potential of this novel compound for future drug development.
Preliminary Assessment: Cytotoxicity Screening
A crucial first step in evaluating any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentrations used in subsequent bioactivity assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol: MTT Cell Viability Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound on a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or a non-cancerous line like HEK293 for general toxicity).
Materials:
-
Test Compound: this compound, dissolved in DMSO to create a 100 mM stock.
-
Cell Line: e.g., RAW 264.7 murine macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.[7][8]
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.[9]
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[5]
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation: Cytotoxicity
Quantitative data should be summarized to clearly present the cytotoxic profile of the compound.
| Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |
| RAW 264.7 | 24 | [Calculated Value] |
| HEK293 | 24 | [Calculated Value] |
| RAW 264.7 | 48 | [Calculated Value] |
| HEK293 | 48 | [Calculated Value] |
Antimicrobial Activity Screening
Many natural terpenoids exhibit antimicrobial properties.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test Compound stock solution in DMSO.
-
Bacterial/Fungal Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Yeast).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast.
-
Sterile 96-well microplates.
-
Positive Control: e.g., Gentamicin for bacteria, Amphotericin B for yeast.
-
Negative Control: DMSO.
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at twice the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.[13]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. This halves the compound concentrations to the final desired test range.
-
Controls: Include wells for a positive control (microbes + broth, no compound), a negative control (broth only), and a solvent control (microbes + broth + highest concentration of DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11][12]
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC test can be performed.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[12]
Data Presentation: Antimicrobial Activity
| Microbial Strain | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram (+) Bacteria | [Value] | [Value] | [Value for Gentamicin] |
| E. coli ATCC 25922 | Gram (-) Bacteria | [Value] | [Value] | [Value for Gentamicin] |
| C. albicans ATCC 90028 | Yeast | [Value] | [Value] | [Value for Amphotericin B] |
Anti-Inflammatory Activity Assessment
An inflammatory response is often characterized by the overproduction of mediators like nitric oxide (NO) and pro-inflammatory cytokines. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides an excellent in vitro model to screen for anti-inflammatory activity.[14][15]
Caption: Tiered experimental workflow for bioactive screening.
Protocol: Nitric Oxide (NO) Production Assay
Materials:
-
RAW 264.7 cells.
-
Test Compound and LPS (from E. coli).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[15] Pre-treat cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15] Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, incubating for 5-10 minutes at room temperature for each step, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
The levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
Procedure:
-
Sample Collection: Collect cell culture supernatants from the same experiment described in Protocol 3.1.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.[18][19] The general principle involves capturing the cytokine with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and quantifying it with a colorimetric substrate reaction.[20]
-
Data Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.
Data Presentation: Anti-inflammatory Activity
| Treatment | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | [Value] | [Value] | [Value] |
| LPS (1 µg/mL) | 100% | [Value] | [Value] |
| LPS + Compound (X µM) | [Value] | [Value] | [Value] |
| LPS + Compound (Y µM) | [Value] | [Value] | [Value] |
| LPS + Positive Control | [Value] | [Value] | [Value] |
Mechanism of Action (MoA) Studies
If the compound shows significant anti-inflammatory activity, subsequent experiments should investigate its molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are common targets for natural products.[21][22]
Caption: Potential inhibition of the canonical NF-κB pathway.
Protocol: Western Blot for NF-κB and MAPK Pathway Proteins
This protocol assesses whether the test compound inhibits the activation (phosphorylation) of key proteins in these pathways.
Materials:
-
Cell lysates from RAW 264.7 cells treated as in section 3.1 (short time course, e.g., 0, 15, 30, 60 min).
-
Protein electrophoresis (SDS-PAGE) and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[23]
-
Primary Antibodies: Anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[23]
-
Chemiluminescent substrate (ECL).
Procedure:
-
Protein Quantification: Determine protein concentration in cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and run to separate proteins by size.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38), typically diluted in blocking buffer, overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[24]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., anti-p38) and the loading control (β-actin) to normalize the data.
Caption: Overview of the three major MAPK signaling cascades.
Data Presentation: Western Blot Analysis
Results are typically presented as representative blot images and bar graphs of densitometry analysis, showing the ratio of phosphorylated protein to total protein, normalized to the loading control. This allows for a quantitative comparison of pathway activation across different treatment conditions.
References
- 1. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic and Biomedical Potentialities of Terpenoids – A Review - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Biological activity of terpene compounds produced by biotechnological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. thaiscience.info [thaiscience.info]
- 15. mdpi.com [mdpi.com]
- 16. h-h-c.com [h-h-c.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of inflammatory cytokines with ELISA [bio-protocol.org]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 20. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
The Versatile Building Block: Application Notes and Protocols for 6-Methyl-5-hepten-2-one in Organic Synthesis
These application notes provide an overview of the synthetic utility of 6-methyl-5-hepten-2-one, targeting researchers, scientists, and professionals in drug development. Detailed protocols for its synthesis and key transformations are provided, alongside quantitative data and visual representations of reaction pathways.
Overview of Applications
6-Methyl-5-hepten-2-one is a key intermediate in the fine chemicals industry, primarily utilized for the production of:
-
Vitamins: It is a fundamental precursor in the industrial synthesis of Vitamin A and Vitamin E.[1]
-
Flavors and Fragrances: This ketone is the starting point for the synthesis of numerous aroma chemicals, including dehydrolinalool, linalool, citral, and pseudoionone.[1][2]
-
Pharmaceuticals: Its derivatives are explored in the development of various active pharmaceutical ingredients.[3]
The reactivity of its ketone and alkene functional groups allows for a diverse range of chemical transformations, making it a valuable tool for constructing complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 6-methyl-5-hepten-2-one is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Odor | Strong, fatty, green, citrus-like[4] |
| Boiling Point | 173 °C at 760 mmHg[4] |
| Melting Point | -67.1 °C[4] |
| Density | 0.855 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.439[5] |
| Solubility | Insoluble in water; soluble in alcohol and ether[1][2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.08 (t, 1H), 2.46 (t, 2H), 2.24 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H)[4][6] |
| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) | 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62[4] |
Experimental Protocols
Detailed methodologies for the synthesis of 6-methyl-5-hepten-2-one and a key subsequent transformation are provided below.
Synthesis of 6-Methyl-5-hepten-2-one
Several industrial routes exist for the synthesis of 6-methyl-5-hepten-2-one. Three prominent methods are outlined here.
Method 1: From Acetylene and Acetone (Carroll Rearrangement)
This classic route involves the ethynylation of acetone, followed by partial hydrogenation and a Carroll rearrangement.[1]
-
Step 1: Ethynylation of Acetone. Acetone is reacted with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.
-
Step 2: Partial Hydrogenation. The resulting alkynol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.
-
Step 3: Esterification. 2-Methyl-3-buten-2-ol is reacted with diketene or an alkyl acetoacetate (e.g., ethyl acetoacetate) to form 2-methyl-3-buten-2-yl acetoacetate.
-
Step 4: Carroll Rearrangement. The acetoacetate ester is heated to induce a[2][2]-sigmatropic rearrangement and subsequent decarboxylation to afford 6-methyl-5-hepten-2-one.[7]
References
- 1. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-メチル-5-ヘプテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR [m.chemicalbook.com]
- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one and Related Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-3-methylidenehept-5-en-2-one and its common isomer, 6-methylhept-5-en-2-one.
Understanding the Target Molecule: Isomer Considerations
It is important to clarify the precise structure of the target molecule. The name "this compound" specifies an exo-methylene group at the 3-position. This is a less commonly synthesized isomer compared to 6-methylhept-5-en-2-one. This guide will address both structures, starting with the more prevalent isomer and then discussing strategies for the synthesis of the specific methylidene compound.
Part 1: Synthesis of 6-methylhept-5-en-2-one
This section focuses on the synthesis of the widely used isomer, 6-methylhept-5-en-2-one, which is an important intermediate in the production of vitamins and fragrances.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-methylhept-5-en-2-one?
A1: The primary industrial syntheses start from readily available materials and include:
-
From Acetylene and Acetone: This route involves the ethynylation of acetone, partial hydrogenation, and subsequent Carroll rearrangement.
-
From Isobutylene and Acetone/Formaldehyde: This method can proceed as a one-step or two-step process to form an intermediate which is then converted to the final product.
-
From Isoprene: Condensation reactions involving isoprene or its derivatives can also yield the target ketone.
Q2: What are the main applications of 6-methylhept-5-en-2-one?
A2: It is a key intermediate in the synthesis of various valuable compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are precursors for vitamins A, E, and K1, as well as a variety of fragrances.
Q3: What are the typical purities and yields for these syntheses?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For instance, a condensation reaction using isopentenyl chloride and acetone with a phase transfer catalyst can achieve a yield of around 65%. Industrial processes often aim for much higher efficiencies. Purification is typically achieved through distillation.
Troubleshooting Guide
Issue 1: Low Yield in Carroll Rearrangement Route
Q: We are attempting the synthesis of 6-methylhept-5-en-2-one via the Carroll rearrangement of an allyl acetoacetate, but the yield is consistently low. What are the potential causes and solutions?
A: Low yields in the Carroll rearrangement are a common issue. Here are several factors to investigate:
-
Incomplete Rearrangement: The thermal rearrangement requires a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and side product formation.
-
Solution: Carefully optimize the reaction temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time at a given temperature.
-
-
Side Reactions: The β-keto ester starting material can undergo other reactions, such as Claisen condensation with itself, if the conditions are not carefully controlled.
-
Solution: Ensure the slow addition of the base or the ester to the reaction mixture to minimize self-condensation. The choice of a non-nucleophilic base can also be beneficial.
-
-
Decarboxylation Issues: The decarboxylation of the rearranged intermediate is a crucial step. If this is inefficient, the desired ketone will not be formed in high yield.
-
Solution: The decarboxylation is often acid- or heat-catalyzed. Ensure the work-up conditions are appropriate to facilitate this step.
-
Troubleshooting Workflow for Low Yield in Carroll Rearrangement
Caption: Troubleshooting workflow for low yield in the Carroll rearrangement.
Issue 2: Impurity Profile in Condensation Reactions
Q: Our synthesis of 6-methylhept-5-en-2-one from isobutylene, acetone, and formaldehyde results in a complex mixture of byproducts. How can we improve the selectivity?
A: Condensation reactions involving three or more components are prone to side reactions, leading to purification challenges.
-
Formation of Isomers: The reaction can produce both the desired β,γ-unsaturated ketone and the α,β-unsaturated isomer.
-
Solution: The ratio of these isomers can often be influenced by the catalyst and reaction temperature. A palladium and carbonyl iron catalyst system has been reported to favor the conversion to the desired 6-methyl-5-hepten-2-one. Lower reaction temperatures may favor the α,β-unsaturated isomer.
-
-
Self-Condensation of Acetone: Acetone can undergo self-condensation (an aldol reaction) under basic or acidic conditions to form diacetone alcohol and mesityl oxide.
-
Solution: Maintain a molar excess of isobutylene and formaldehyde relative to acetone to favor the desired cross-condensation. Careful control of the reaction temperature and catalyst loading is also crucial.
-
-
Polymerization: Formaldehyde is prone to polymerization.
-
Solution: Use fresh, high-purity formaldehyde (or a precursor like paraformaldehyde) and ensure it is introduced to the reaction mixture in a controlled manner.
-
Data on Reaction Parameter Effects on Yield and Selectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 310-320°C | 250°C | Higher temperatures may increase the rate but can lead to more side products. Lower temperatures may favor the α,β-isomer. |
| Pressure | 30 MPa | Atmospheric | High pressure is often required for this reaction to proceed efficiently. |
| Catalyst | Palladium/Carbonyl Iron | None | The catalyst is crucial for the isomerization to the desired product. |
| Reactant Ratio (Isobutylene:Acetone:Formaldehyde) | 5:4:1 (molar) | 1:1:1 (molar) | An excess of isobutylene and formaldehyde can help to minimize the self-condensation of acetone. |
Experimental Protocols
Protocol 1: Synthesis via Carroll Rearrangement of Allyl Acetoacetate
This protocol is a general representation and may require optimization.
-
Preparation of Allyl Acetoacetate:
-
To a solution of 2-methyl-3-buten-2-ol in a suitable solvent (e.g., toluene), add an equimolar amount of diketene at a controlled temperature (e.g., 40-60°C).
-
The reaction is typically catalyzed by a mild base (e.g., triethylamine).
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Purify the resulting allyl acetoacetate by vacuum distillation.
-
-
Carroll Rearrangement:
-
Heat the purified allyl acetoacetate to a high temperature (typically 180-220°C). The reaction can be performed neat or in a high-boiling solvent.
-
The rearrangement is accompanied by decarboxylation.
-
Monitor the evolution of CO2 and the formation of the product by GC.
-
Once the reaction is complete, cool the mixture and purify the 6-methylhept-5-en-2-one by fractional distillation under reduced pressure.
-
Part 2: Synthesis of this compound
The synthesis of this specific isomer with an exo-methylene group at the 3-position requires a different synthetic strategy than its endo-cyclic double bond counterpart. A plausible approach would be through a directed aldol condensation followed by elimination, or via a Wittig-type reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more challenging to synthesize than its isomer?
A1: The challenge lies in controlling the regioselectivity of the double bond formation. The target molecule has a thermodynamically less stable exocyclic double bond compared to the conjugated endocyclic double bond in 6-methylhept-5-en-2-one. Standard condensation reactions often favor the more stable conjugated product.
Q2: What synthetic strategies can be employed to generate the exo-methylene group?
A2: Strategies that can favor the formation of the exo-methylene group include:
-
Mannich Reaction: Reaction of a ketone with formaldehyde and a secondary amine to form a Mannich base, which can then be eliminated to form the α,β-unsaturated ketone.
-
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: These reactions provide excellent control over the location of the newly formed double bond.
Troubleshooting Guide
Issue: Low Yield in Wittig Reaction for Exo-Methylene Formation
Q: We are attempting to synthesize an α,β-unsaturated ketone with an exo-methylene group using the Wittig reaction, but the yield is poor and we observe significant amounts of the starting ketone. What could be the problem?
A: Low yields in the Wittig reaction for this purpose can stem from several factors:
-
Ylide Instability: The phosphorus ylide required for the reaction may be unstable, especially if it is not stabilized by an adjacent electron-withdrawing group.
-
Solution: Prepare the ylide in situ at low temperature and use it immediately. The choice of base for deprotonating the phosphonium salt is also critical; stronger bases like n-butyllithium or sodium hydride are often required for unstabilized ylides.
-
-
Steric Hindrance: The carbonyl group of the starting ketone might be sterically hindered, preventing the approach of the ylide.
-
Solution: While challenging to overcome, using a less sterically demanding ylide or a more reactive carbonyl compound, if the synthesis allows, can be beneficial.
-
-
Side Reactions of the Ylide: The ylide can react with other electrophiles in the reaction mixture or undergo decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous, as water will quench the ylide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Relationship of Parameters in Wittig Reaction
Caption: Key parameters influencing the outcome of a Wittig reaction.
Experimental Protocols
Protocol 2: Proposed Synthesis of this compound via a Two-Step Aldol-Based Approach
This is a proposed synthetic route that would require experimental validation and optimization.
-
Step 1: Directed Aldol Addition of Acetone to 4-Methylpent-3-en-2-one:
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78°C under an inert atmosphere.
-
Slowly add one equivalent of acetone to the LDA solution to form the lithium enolate.
-
After a short stirring period, add one equivalent of 4-methylpent-3-en-2-one (mesityl oxide) to the enolate solution at -78°C.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.
-
-
Step 2: Dehydration to the Exo-Methylene Ketone:
-
The resulting β-hydroxy ketone is prone to dehydration to form the conjugated endo-cyclic double bond. To favor the exo-methylene product, specific dehydration conditions are needed. One approach is to convert the hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) and then perform an E2 elimination using a sterically hindered, non-nucleophilic base (e.g., DBU or potassium tert-butoxide).
-
Mesylation: Dissolve the β-hydroxy ketone in dichloromethane with triethylamine at 0°C. Add methanesulfonyl chloride dropwise and allow the reaction to warm to room temperature.
-
Elimination: After purification of the mesylate, dissolve it in a suitable solvent and treat it with a hindered base at an appropriate temperature to induce elimination.
-
Purify the final product, this compound, using column chromatography or distillation.
-
Synthesis Pathway for this compound
Caption: Proposed synthetic route to this compound.
Technical Support Center: Purification of 6-Methyl-3-methylidenehept-5-en-2-one
Disclaimer: Direct experimental data on the purification of 6-Methyl-3-methylidenehept-5-en-2-one is limited in publicly available literature. This guide is based on the purification principles of the closely related and commercially significant isomer, 6-Methylhept-5-en-2-one, as well as established protocols for the purification of α,β-unsaturated ketones and terpenoid-like compounds. The challenges and solutions presented are therefore inferred and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and related unsaturated ketones include:
-
Isomerization: The conjugated diene-enone system is susceptible to isomerization under thermal stress or in the presence of acid or base catalysts. This can lead to the formation of more stable isomers, such as 6-Methylhept-5-en-2-one.
-
Volatility: As a volatile organic compound (VOC), there is a risk of product loss during solvent removal steps under high vacuum.[1]
-
Co-eluting Impurities: Structurally similar impurities, including isomers and unreacted starting materials, may have close boiling points and polarities, making separation by distillation or chromatography challenging.
-
Thermal Degradation: Like many terpenoids, prolonged heating can lead to decomposition or polymerization.[2]
Q2: What is the recommended storage condition for purified this compound?
A2: To minimize degradation and isomerization, the purified compound should be stored at a low temperature (ideally ≤ 4°C) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Q3: Can I use column chromatography for the purification?
A3: Yes, column chromatography is a suitable technique for purifying this compound.[3][4] However, the choice of stationary and mobile phases is critical to prevent isomerization. A neutral stationary phase like silica gel is commonly used, but for sensitive compounds, deactivated silica or alumina may be necessary. The selection of solvents should be optimized to achieve good separation without causing degradation.[5]
Troubleshooting Guide
Issue 1: Low recovery of the final product.
-
Q: I am losing a significant amount of my compound during purification. What could be the cause?
-
A: High volatility is a likely cause of product loss.[1] During solvent removal using a rotary evaporator, avoid using high vacuum and excessive temperatures. It is advisable to use a cold trap to recover any volatilized product. For highly volatile compounds, distillation of the solvent at atmospheric pressure or under a mild vacuum is a safer alternative.[1]
-
Issue 2: Presence of unexpected isomers in the final product.
-
Q: My final product shows the presence of isomers, particularly 6-Methylhept-5-en-2-one. How can I prevent this?
-
A: Isomerization can be triggered by heat or acidic/basic conditions.[6]
-
Thermal Isomerization: If using fractional distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[7]
-
Catalytic Isomerization: Ensure all glassware is clean and free of acidic or basic residues. If using column chromatography, consider using a deactivated stationary phase. The choice of solvent is also crucial; avoid protic or acidic solvents if they are found to promote isomerization.
-
-
Issue 3: Incomplete separation of impurities.
-
Q: I am having difficulty separating my target compound from impurities with similar boiling points or polarities.
-
A: For impurities with close boiling points, a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is recommended.[8][9] For column chromatography, a careful selection of the eluent system is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may improve separation.[4] Thin-layer chromatography (TLC) should be used to optimize the solvent system before performing column chromatography.[3]
-
Data Presentation
Table 1: Potential Impurities and their Boiling Points
| Compound Name | Structure | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | (Target Compound) | Estimated: ~180-190 | Boiling point is an estimate based on similar structures. |
| 6-Methylhept-5-en-2-one | (Isomer) | 173-175 | A common, more stable isomer.[10] |
| 3-Methylbut-2-en-1-ol | (Potential Starting Material) | 140 | A potential precursor in the synthesis.[11] |
| Acetone | (Solvent/Reagent) | 56 | Common solvent and potential reactant.[12] |
| Isoprene | (Potential Side Product) | 34 | Can be formed from thermal decomposition of terpenoids. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This method is suitable for separating compounds with different boiling points and is particularly useful for thermally sensitive substances.[7][9]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.
-
-
Procedure:
-
Place the crude product in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the flask gently using a heating mantle.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of the target compound should be collected separately.
-
Monitor the separation by analyzing small samples of the collected fractions using Gas Chromatography (GC) or TLC.
-
-
Post-Distillation:
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.
-
Protocol 2: Flash Column Chromatography
This technique is used to purify compounds based on their polarity.[3][4]
-
Column Preparation:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent or a pre-determined solvent mixture.
-
Collect fractions in separate test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
-
Mandatory Visualization
Caption: Figure 1: General Purification Workflow
Caption: Figure 2: Troubleshooting Logic
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. purodem.com [purodem.com]
- 8. InfraStructure [radialnaturals.com]
- 9. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Methyl-5-hepten-2-on – Wikipedia [de.wikipedia.org]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-3-methylidenehept-5-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve the α-methylenation of a suitable ketone precursor, primarily 6-methylhept-5-en-2-one. The two main approaches for this transformation are:
-
The Mannich Reaction followed by Elimination: This involves the reaction of the starting ketone with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. This intermediate is then subjected to methylation and subsequent base-induced elimination to yield the target α,β-unsaturated ketone.[1][2]
-
Reaction with Eschenmoser's Salt: This method utilizes dimethyl(methylidene)ammonium iodide (Eschenmoser's salt) to directly introduce the methylidene group at the α-position of the ketone.[3]
Q2: What is the starting material for the synthesis of this compound?
A2: The typical starting material is 6-methylhept-5-en-2-one.[4][5][6] This compound can be synthesized through various industrial methods, including routes starting from acetylene and acetone, or from isobutylene and formaldehyde.[5]
Q3: What are the potential byproducts in the synthesis of this compound via the Mannich reaction?
A3: In the Mannich reaction, if a primary or secondary amine is used, the resulting Mannich base can itself react further with formaldehyde and the starting ketone. This can lead to the formation of more complex, higher molecular weight byproducts. Another possibility is the formation of bis-alkylated products if the ketone has acidic protons on both sides of the carbonyl group.[2]
Q4: Can you provide a general overview of the reaction mechanism?
A4: For the Mannich reaction, the process begins with the formation of an iminium ion from the amine and formaldehyde. The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. This results in the formation of the β-amino-carbonyl compound known as the Mannich base.[7] Subsequent methylation and elimination generate the exocyclic double bond.
For the Eschenmoser's salt method, the reagent provides a highly reactive source of the dimethylaminomethylene cation, which readily reacts with the enolate of the starting ketone to form the Mannich base that is then eliminated.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the Mannich base (Mannich Route) | Ensure the reaction conditions (temperature, reaction time) are optimized for the formation of the iminium ion and its subsequent reaction with the ketone enolate. The pH of the reaction is also critical and should be maintained in a weakly acidic range. |
| Inefficient elimination of the Mannich base (Mannich Route) | The quaternization of the Mannich base with methyl iodide is a crucial step. Ensure complete conversion to the quaternary ammonium salt before attempting the elimination. The choice of base and solvent for the elimination step is also critical and may require optimization. |
| Decomposition of Eschenmoser's Salt | Eschenmoser's salt is sensitive to moisture. Ensure it is handled under anhydrous conditions. |
| Side reactions consuming starting material | As mentioned in the FAQs, further reaction of the Mannich base can occur. Using a tertiary amine in the initial step can prevent this. In the case of Eschenmoser's salt, ensure the reaction is carried out at a low enough temperature to minimize side reactions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Byproduct | Identification Method | Purification Strategy |
| Unreacted 6-methylhept-5-en-2-one | GC-MS analysis can easily distinguish the starting material from the product based on their different retention times and mass spectra.[8][9] | Fractional distillation under reduced pressure is an effective method for separating the product from the higher-boiling starting material. |
| Mannich Base Intermediate | The Mannich base is a tertiary amine and will have a significantly different polarity compared to the product. It can be detected by TLC and GC-MS. | Acid-base extraction can be used to remove the basic Mannich base from the final product. |
| Polymerized Material | The product, being an α,β-unsaturated ketone, can be prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts. This may appear as a non-volatile residue. | Distillation is the primary method to separate the desired monomer from any polymeric material. It is advisable to store the purified product at low temperatures. |
| Over-alkylated Products (Mannich Route) | These byproducts will have a higher molecular weight than the desired product and can be identified by GC-MS. | Careful chromatography (e.g., column chromatography on silica gel) may be required to separate these closely related compounds. |
Experimental Protocols
Organocatalytic α-Methylenation of Aldehydes (Adapted for Ketones)
This procedure is based on the work of Benohoud, Erkkilä, and Pihko for the α-methylenation of citronellal.
1. Reaction Setup:
-
A three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an internal thermometer.
-
The system is evacuated and filled with nitrogen.
2. Reagents:
-
Starting Ketone (e.g., 6-methylhept-5-en-2-one)
-
Formaldehyde (37% aqueous solution)
-
Secondary Amine (e.g., dimethylamine as a 40% aqueous solution)
-
Solvent (e.g., glacial acetic acid or an appropriate organic solvent)
3. Procedure (Illustrative for Mannich Base Formation):
-
To the cooled solvent (e.g., glacial acetic acid in an ice bath), slowly add the aqueous dimethylamine solution, followed by the aqueous formaldehyde solution.
-
Add the starting ketone (6-methylhept-5-en-2-one) to the reaction mixture.
-
The reaction may be exothermic. Gentle heating might be required to initiate the reaction. Once the reaction starts, it is allowed to proceed, and then may be heated to ensure completion.
-
After the reaction is complete, the mixture is cooled and worked up. This typically involves neutralization with a base (e.g., NaOH or KOH) and extraction with an organic solvent.
4. Elimination Step (to form the methylidene group):
-
The crude Mannich base is treated with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.
-
The quaternary ammonium salt is then treated with a base (e.g., sodium bicarbonate or a stronger base if required) to induce elimination, forming the final product, this compound.
5. Purification:
-
The final product is typically purified by distillation under reduced pressure.
Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures need to be optimized for the specific substrate and desired scale of the reaction.
Data Presentation
Currently, specific quantitative data for the byproducts in the synthesis of this compound is not available in the reviewed literature. Researchers are encouraged to perform their own analytical studies (e.g., GC-MS with internal standards) to quantify the product and byproduct distribution in their specific reaction setup. This data can then be tabulated for comparison across different reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Signaling Pathway for Byproduct Formation in Mannich Reaction
Caption: Byproduct formation in Mannich synthesis.
References
- 1. Supplemental Topics [www2.chemistry.msu.edu]
- 2. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 6. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Stability and degradation of 6-Methyl-3-methylidenehept-5-en-2-one under different conditions
This technical support center provides guidance on the stability and degradation of 6-Methyl-3-methylidenehept-5-en-2-one. Given the limited direct stability data for this specific molecule, this guide incorporates information from its structural isomer, 6-Methylhept-5-en-2-one, and general principles of stability for α,β-unsaturated ketones and terpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of this compound?
A1: Based on its structure as an α,β-unsaturated ketone and a terpenoid-like compound, the primary degradation pathways are expected to be:
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, including isomerization and cleavage.[1][2][3]
-
Oxidation: The double bonds and allylic positions are susceptible to oxidation, especially in the presence of air (oxygen), heat, or light. This can lead to the formation of hydroperoxides, which can further break down into smaller carbonyl compounds.[4]
-
Thermal Degradation: Elevated temperatures can lead to decomposition, particularly for volatile compounds.[5][6]
-
Acid/Base Catalyzed Reactions: While hydrolysis is generally not expected for this type of ketone, extreme pH conditions can potentially catalyze isomerization or other reactions.[1]
Q2: How stable is this compound in aqueous solution?
A2: Direct hydrolysis data for this compound is unavailable. However, for its isomer, 6-Methylhept-5-en-2-one, hydrolysis is not considered a significant degradation pathway due to its chemical structure.[1] It is reasonable to assume a similar stability for this compound in neutral aqueous solutions.
Q3: What are the expected degradation products?
A3: While specific degradation products for this compound have not been documented in the available literature, potential degradation products from similar compounds include smaller volatile organic compounds (VOCs) resulting from oxidative cleavage of the double bonds. For instance, atmospheric degradation of its isomer, 6-methylhept-5-en-2-one, by OH radicals is predicted to form acetone and other smaller aldehydes and ketones.[1]
Q4: Are there any established analytical methods for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound, as the conjugated system allows for good chromophoric activity. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique for analyzing the volatile parent compound and its potential degradation products.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Loss of compound purity over time in storage. | Oxidation: Exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to minimize light exposure. Consider adding an antioxidant like BHT if compatible with the application. |
| Photodegradation: Exposure to light. | Store in amber, light-blocking containers. Avoid exposure to direct sunlight or fluorescent lighting. | |
| Thermal Degradation: High storage temperature. | Store at recommended low temperatures (e.g., 4°C or -20°C). For long-term storage, -80°C is preferable for volatile compounds.[5] | |
| Inconsistent results in bioassays. | Degradation in Assay Media: The compound may be unstable under the pH or temperature conditions of the assay. | Perform a stability study of the compound in the assay media under the experimental conditions. Analyze samples at different time points to determine the rate of degradation. |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: The compound is degrading under the analytical or storage conditions. | Conduct forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method.[8] |
Stability Data Summary (Based on the isomer 6-Methylhept-5-en-2-one)
| Condition | Parameter | Value | Reference |
| Biodegradation | Readily Biodegradable (OECD 301F) | 91% degradation after 28 days | [1] |
| Atmospheric Photodegradation | Half-life (reaction with OH radicals) | 4.2 hours (calculated) | [1] |
| Half-life (reaction with ozone) | 38.4 minutes (calculated) | [1] | |
| Hydrolysis | Stability in Water | Hydrolysis is excluded due to the chemical structure. | [1] |
Experimental Protocols
General Forced Degradation Study
This protocol is a general guideline for inducing degradation to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide
-
HPLC or GC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to assess the extent of degradation and the formation of new peaks.
Protocol for Photostability Testing (ICH Q1B)
Objective: To determine the intrinsic photostability of this compound.
Apparatus: A photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a transparent container. Prepare a solid sample by placing a thin layer in a suitable container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to protect them from light.
-
Exposure: Place the samples and controls in the photostability chamber. Expose them to light until the specified exposure levels are reached (≥ 1.2 million lux hours and ≥ 200 W h/m²).
-
Analysis: After exposure, analyze the samples and controls by a validated analytical method. Compare the results to determine the extent of photodegradation.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. orchadia.org [orchadia.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. btsa.com [btsa.com]
- 5. Stability of volatile organic compounds in thermal desorption tubes and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Reaction Parameters for Ketone Synthesis
Disclaimer: The specific compound "6-Methyl-3-methylidenehept-5-en-2-one" is not well-documented in publicly available scientific literature. Therefore, this technical support guide will focus on the optimization of reaction parameters for a closely related and industrially significant analogue, 6-Methyl-5-hepten-2-one . The principles and troubleshooting advice provided here are based on common synthetic methodologies for α,β-unsaturated ketones and are likely applicable to the requested compound.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the successful synthesis and optimization of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 6-Methyl-5-hepten-2-one?
A1: There are three primary industrial synthesis routes for 6-Methyl-5-hepten-2-one, categorized by their starting materials:
-
From Acetylene and Acetone: This route involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement.[1]
-
From Isobutylene: Isobutylene, acetone, and formaldehyde can be reacted in a one-step or two-step process to yield the target compound.[1]
-
From Isoprene: This method involves the reaction of isoprene with other reagents to form the desired ketone.[1]
Q2: What are the main applications of 6-Methyl-5-hepten-2-one?
A2: 6-Methyl-5-hepten-2-one is a crucial intermediate in the synthesis of a wide range of valuable compounds.[1] It is a precursor for the production of dehydrolinalool, linalool, citral, and pseudoionone, which are then used to synthesize vitamins A, E, and K1, as well as various flavors and fragrances.[1]
Q3: How can I purify the final product?
A3: Purification of 6-Methyl-5-hepten-2-one is typically achieved through distillation. For laboratory scale, column chromatography on silica gel is also a viable option. The choice of eluent for chromatography will depend on the polarity of the impurities. A common starting point would be a mixture of hexanes and ethyl acetate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Presence of water in the reaction mixture (for moisture-sensitive reactions). | 1. Use a fresh or newly activated catalyst. 2. Carefully monitor and control the reaction temperature within the optimal range. 3. Purify starting materials before use. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple byproducts | 1. Side reactions due to incorrect temperature or reaction time. 2. Self-condensation of the starting materials. 3. Isomerization of the product. | 1. Optimize the reaction temperature and time. Run small-scale experiments to determine the optimal conditions. 2. Add the ketone slowly to the reaction mixture to minimize self-condensation. 3. Use a milder catalyst or base to reduce the likelihood of isomerization. |
| Incomplete reaction | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Stoichiometry of reactants is not optimal. | 1. Monitor the reaction progress using TLC or GC and allow it to run until the starting material is consumed. 2. Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous. 3. Re-evaluate the molar ratios of the reactants and catalysts. |
| Difficulty in product isolation | 1. Emulsion formation during aqueous workup. 2. Product is volatile and lost during solvent removal. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. Avoid using high vacuum for extended periods if the product is volatile. |
Experimental Protocols
Synthesis of 6-Methyl-5-hepten-2-one via Carroll Rearrangement
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
2-Methyl-3-buten-2-ol
-
Ethyl acetoacetate
-
Aluminum isopropoxide
-
Toluene
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-Methyl-3-buten-2-ol in dry toluene, add ethyl acetoacetate.
-
Slowly add aluminum isopropoxide to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a dilute sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Optimization of Reaction Parameters for a Generic Condensation Reaction
The following table summarizes hypothetical data for the optimization of a base-catalyzed condensation reaction to form an α,β-unsaturated ketone.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 12 | 45 |
| 2 | KOH | Methanol | 25 | 12 | 50 |
| 3 | NaOEt | Ethanol | 50 | 6 | 75 |
| 4 | t-BuOK | THF | 0 | 4 | 85 |
| 5 | t-BuOK | THF | 25 | 2 | 82 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis and purification of ketones.
Plausible Reaction Mechanism: Base-Catalyzed Aldol Condensation
Caption: Simplified mechanism of a base-catalyzed aldol condensation.
References
Technical Support Center: Spectroscopic Analysis of 6-Methyl-3-methylidenehept-5-en-2-one
Welcome to the technical support center for the spectroscopic analysis of 6-Methyl-3-methylidenehept-5-en-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully identifying and characterizing this compound using various spectroscopic techniques.
Frequently Asked Questions (FAQs)
1. What are the expected spectroscopic data for this compound?
While experimental data for this specific molecule is not widely available, we can predict the characteristic signals based on its structure and data from analogous compounds. The expected data is summarized in the tables below.
Data Presentation: Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~2.20 | s | - |
| H-4 (CH₂) | ~3.10 | d | ~7.0 |
| H-5 | ~5.80 | tq | ~7.0, ~1.5 |
| H-7 (CH₃) | ~1.85 | s | - |
| H-8 (CH₃) | ~1.95 | s | - |
| H-3' (vinyl) | ~5.90 | s | - |
| H-3'' (vinyl) | ~6.10 | s | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~25 |
| C-2 (C=O) | ~198 |
| C-3 (=C<) | ~145 |
| C-3' (=CH₂) | ~128 |
| C-4 (CH₂) | ~35 |
| C-5 (=CH) | ~125 |
| C-6 (=C<) | ~135 |
| C-7 (CH₃) | ~20 |
| C-8 (CH₃) | ~27 |
Table 3: Predicted Infrared (IR) Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (conjugated ketone) | ~1685 | Strong |
| C=C (alkene) | ~1640, ~1610 | Medium-Weak |
| =C-H (vinyl) | ~3090 | Medium |
| C-H (alkane) | ~2970-2850 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | m/z | Comments |
| [M]⁺ | 138 | Molecular Ion |
| [M-CH₃]⁺ | 123 | Loss of a methyl group |
| [M-COCH₃]⁺ | 95 | Loss of the acetyl group |
| [C₆H₉]⁺ | 81 | Common fragment in terpenes |
2. My ¹H NMR spectrum shows broad or unresolved signals for the vinyl protons. What could be the cause?
Broadening of vinyl proton signals can be due to several factors:
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Sample viscosity: A highly concentrated sample can lead to increased viscosity and slower molecular tumbling, resulting in broader signals.
-
Chemical exchange: If the compound is undergoing slow conformational changes on the NMR timescale, this can lead to signal broadening.
-
Poor shimming: An improperly shimmed spectrometer will result in broad peaks throughout the spectrum.
Troubleshooting Steps:
-
Check for impurities: Run a quick elemental analysis or use a metal scavenger to remove any potential paramagnetic contaminants.
-
Dilute your sample: Prepare a more dilute sample and re-acquire the spectrum.
-
Vary the temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of conformational exchange.
-
Re-shim the spectrometer: Ensure the spectrometer is properly shimmed before acquiring the data.
3. I see an unexpected peak around δ 1.2 ppm in my ¹H NMR spectrum. What could it be?
An unexpected singlet or doublet around δ 1.2 ppm could indicate the presence of an impurity. A common impurity in the synthesis of terpenoids is the corresponding saturated analog. In this case, it could be 6-Methyl-3-methylheptan-2-one. The methyl groups of this saturated ketone would likely appear in this region.
Troubleshooting Workflow:
Issues with the solubility of 6-Methyl-3-methylidenehept-5-en-2-one in various solvents
Technical Support Center: 6-Methyl-3-methylidenehept-5-en-2-one
This technical support center provides guidance on the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide offers predictions based on its chemical structure and general principles of organic chemistry, alongside practical troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in aqueous solutions?
A1: Based on its molecular structure—a ketone with a carbon chain of eight carbons—this compound is expected to have very low solubility in water. The carbonyl group (C=O) can act as a hydrogen bond acceptor with water molecules, which promotes some solubility.[1][2] However, the long, non-polar alkyl chain is hydrophobic (water-repelling) and significantly diminishes its ability to dissolve in water.[1][3] Generally, for ketones, water solubility decreases rapidly as the carbon chain length increases beyond four or five atoms.[2][3][4][5]
Q2: In which types of solvents is this compound most likely to dissolve?
A2: Following the principle of "like dissolves like," this compound is predicted to be readily soluble in common organic solvents.[1] Its significant non-polar character suggests high solubility in solvents such as ethers (e.g., diethyl ether), hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane, chloroform).[1][3] It should also be soluble in polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q3: Can I improve the solubility of this compound in an aqueous buffer for my experiment?
A3: Yes, a common strategy for dissolving sparingly soluble organic compounds in aqueous media is to first create a concentrated stock solution in a water-miscible organic solvent, such as DMSO or DMF.[6] This stock solution can then be diluted into the aqueous buffer to the desired final concentration.[6] It is crucial to ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system.
Solubility Data
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The long non-polar carbon chain limits solubility in highly polar protic solvents like water.[1] Solubility may be higher in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can interact with the polar carbonyl group while also accommodating the non-polar parts of the molecule.[4] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The compound's large non-polar hydrocarbon structure makes it highly compatible with non-polar solvents ("like dissolves like").[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for a wide range of organic compounds of moderate polarity. |
Troubleshooting Guides
Problem: My compound is not dissolving in the chosen solvent.
-
Solution 1: Increase Mixing/Agitation. Ensure the solution is being vigorously stirred or vortexed. Sometimes, dissolution is slow and requires sufficient energy and time.
-
Solution 2: Gentle Heating. Cautiously warming the solution can increase the rate of dissolution. However, be mindful of the solvent's boiling point and the thermal stability of the compound.
-
Solution 3: Change Solvents. If the compound fails to dissolve, the solvent may be inappropriate. Refer to the solubility predictions in Table 1. If you are using a non-polar solvent and it fails, try a polar aprotic solvent like DMSO.
-
Solution 4: Use a Co-solvent. For aqueous systems, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer.[6]
Problem: The compound precipitates out of my aqueous buffer after dilution from an organic stock.
-
Solution 1: Decrease Final Concentration. The final concentration of the compound may be above its solubility limit in the mixed-solvent system. Try preparing a more dilute solution.
-
Solution 2: Check the Final Solvent Percentage. The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low. While you want to minimize it, a slightly higher percentage (e.g., increasing from 0.1% to 0.5% or 1%) may be necessary to maintain solubility. Always run a vehicle control with the same solvent concentration in your experiment.
-
Solution 3: Adjust pH. The pH of the buffer can influence the solubility of some compounds, although it is less likely to have a major effect on a neutral ketone.
Problem: I am observing inconsistent results in my solubility tests.
-
Solution 1: Control Temperature. Solubility is temperature-dependent. Ensure all your experiments are conducted at a consistent, recorded temperature.[7]
-
Solution 2: Ensure Saturation. To accurately measure solubility, the solution must be saturated. This means there should be an excess of the solid compound that remains undissolved after a sufficient equilibration time.[7]
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Solution 3: Prevent Solvent Evaporation. Evaporation of the solvent will change the concentration and lead to inaccurate measurements. Keep vials tightly capped during the experiment.[7]
Visualized Workflows
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for determining solubility.
Experimental Protocols
Protocol: Determination of Approximate Solubility
This protocol provides a method for estimating the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Analytical balance
-
Small glass vials (e.g., 2 mL) with caps
-
Micropipettes or graduated cylinders
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean glass vial.[8] Record the volume and the ambient temperature.
-
Initial Addition: Weigh a small amount of the compound (e.g., 1-2 mg) and add it to the vial.[9]
-
Mixing: Cap the vial securely and vortex or stir vigorously for 1-2 minutes.[8]
-
Observation: Visually inspect the solution against a dark background. If all the solid has dissolved completely, proceed to the next step. If solid remains, the solution is saturated.
-
Incremental Addition: If the compound dissolved completely, add another pre-weighed portion of the compound to the vial. Record the new total mass added.
-
Repeat: Repeat steps 3-5 until a point where a small amount of solid material no longer dissolves after vigorous and sustained mixing. This indicates that the solution is saturated.
-
Calculation: The approximate solubility is calculated by dividing the total mass (in mg) of the compound that completely dissolved by the volume (in mL) of the solvent used. For example, if 15 mg of the compound dissolved in 1.0 mL of solvent before saturation was reached, the solubility is approximately 15 mg/mL.
-
Record Keeping: Document the final calculated solubility, the solvent used, and the temperature at which the measurement was performed.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Chromatographic Separation of 6-Methyl-3-methylidenehept-5-en-2-one Isomers
Welcome to the technical support center for the chromatographic separation of 6-Methyl-3-methylidenehept-5-en-2-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
Gas Chromatography (GC) Troubleshooting
-
Question: Why am I observing peak splitting or broad peaks for my isomers in the GC chromatogram?
-
Answer: Peak splitting or broadening for isomers in GC can arise from several factors. One common cause is improper injection technique, leading to a non-homogenous sample introduction into the column. Ensure your autosampler is functioning correctly and that the injection is smooth. Another possibility is a mismatch between the polarity of your sample solvent and the stationary phase of the column, which can interfere with the proper focusing of the analyte band at the column head. Additionally, degradation of the analytes in a hot inlet can lead to peak distortion. Consider lowering the injector temperature. Finally, a poorly cut or installed column can cause turbulence at the inlet, leading to split peaks. Always inspect the column cut for a clean, 90-degree angle.
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-
Question: I am not achieving baseline separation of the this compound isomers. What parameters can I adjust?
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Answer: Achieving baseline separation of isomers often requires careful optimization of GC parameters. The oven temperature program is a critical factor; lowering the initial temperature and using a slower ramp rate can significantly improve resolution.[1] For every 15°C decrease in temperature, the retention time roughly doubles, which can enhance separation.[2] The choice of stationary phase is also crucial. For terpene-like isomers, a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) can offer better selectivity compared to non-polar phases. If you are dealing with enantiomers, a chiral stationary phase, such as one based on cyclodextrins (e.g., Cyclodex-B or Cyclosil-B), will be necessary.[3]
-
-
Question: How can I confirm the identity of the separated isomers?
-
Answer: The most reliable method for identifying isomers separated by GC is mass spectrometry (MS). A GC-MS system will provide a mass spectrum for each eluted peak, which serves as a molecular fingerprint. By comparing the obtained mass spectra with a reference library (e.g., NIST), you can confirm the identity of your compounds. For chiral separations, where mass spectra are identical, retention time comparison with authentic standards on a specific chiral column is the standard for identification.[3]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
-
Question: My isomer peaks are co-eluting or showing poor resolution in my HPLC separation. How can I improve this?
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Answer: Poor resolution in HPLC can be addressed by modifying the mobile phase composition and the stationary phase. For reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile or methanol) to water ratio can significantly impact selectivity.[4] Introducing additives to the mobile phase, such as weak acids or bases, can alter the ionization state of your analytes and improve separation.[5][6] If you suspect you have enantiomers, a chiral stationary phase is essential. Polysaccharide-based chiral columns are often effective for separating a wide range of enantiomers.[2] Running the separation in isocratic mode is common for chiral separations as it relies more on the stationary phase for separation.[2]
-
-
Question: I'm observing peak tailing for my ketone isomers. What is the likely cause and solution?
-
Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. To mitigate this, you can add a competitive base, like triethylamine (TEA), to the mobile phase to block these active sites.[7] Alternatively, using a modern, end-capped column with low silanol activity can prevent these secondary interactions. Ensure your mobile phase pH is appropriate to maintain the desired ionization state of your analytes, as this can also influence peak shape.[8]
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-
Question: How do I choose the right detector for analyzing this compound isomers?
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Answer: For compounds like this compound, which contain a chromophore (the conjugated ketone), a UV detector is a suitable and common choice.[9] The lack of specific UV absorption wavelengths for some terpenes can make this method less sensitive.[9] For higher sensitivity and structural confirmation, a mass spectrometer (LC-MS) is the preferred detector. If dealing with chiral compounds that lack a chromophore, a chiral detector, such as a polarimeter or circular dichroism detector, may be necessary.
-
Data Presentation
Table 1: Representative GC-MS Operating Parameters for Terpene Ketone Isomer Analysis
| Parameter | Value |
| Column | Chiral GC Column (e.g., Cyclodex-B), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250 °C[9] |
| Oven Program | Initial 40 °C for 5 min, ramp at 3 °C/min to 200 °C, then ramp at 25 °C/min to 220 °C, hold for 1 min[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| MS Detector | Electron Impact (EI) at 70 eV, scanning from m/z 50-500[9] |
Table 2: Representative HPLC Operating Parameters for Terpene Ketone Isomer Separation
| Parameter | Value |
| Column | Chiral HPLC Column (e.g., Polysaccharide-based) |
| Mobile Phase | Isocratic mixture of Hexane and a polar modifier (e.g., Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at an appropriate wavelength (e.g., 220 nm) or Mass Spectrometer |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: Use a gas chromatograph equipped with a mass selective detector.
-
Injection: Inject 1 µL of the sample into the GC using a splitless or split injection, depending on the concentration.
-
Chromatographic Conditions:
-
Column: Install a chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at 3 °C/min, followed by a ramp to 220 °C at 25 °C/min and hold for 1 minute.[3]
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[3]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the isomers based on their retention times and compare their mass spectra with a reference library.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
-
Sample Preparation: Prepare a solution of the isomer mixture in the mobile phase at a concentration of about 1 mg/mL.
-
HPLC System: Utilize an HPLC system with a UV or MS detector.
-
Chromatographic Conditions:
-
Column: Use a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A typical mobile phase for normal phase chiral separations is a mixture of hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific isomers.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, for example, 25 °C.
-
-
Detection:
-
UV Detector: Set the wavelength to a value where the ketone absorbs, typically around 220 nm.
-
MS Detector: If using an MS detector, optimize the source parameters for the analytes.
-
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Mandatory Visualization
Caption: Workflow for troubleshooting poor GC separation of isomers.
Caption: Workflow for troubleshooting HPLC separation issues.
References
- 1. scientificss.co.uk [scientificss.co.uk]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. thecbggurus.com [thecbggurus.com]
Preventing polymerization of 6-Methyl-3-methylidenehept-5-en-2-one during storage
This technical support center provides guidance on the prevention of polymerization of 6-Methyl-3-methylidenehept-5-en-2-one during storage. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation in the Sample | Polymerization has occurred. | Do not use the material. Dispose of it according to your institution's safety protocols. Review storage conditions and inhibitor levels. |
| Discoloration of the Sample (e.g., yellowing) | Onset of degradation or polymerization. | Test a small aliquot for purity (e.g., by GC-MS or NMR). If impurities or polymers are detected, do not use the product. |
| Precipitate Formation | Polymer has precipitated from the solution. | Do not use. The presence of solid polymer indicates significant degradation. |
| Inconsistent Experimental Results | Partial polymerization may have altered the concentration and reactivity of the monomer. | Verify the purity of the starting material before each experiment using the analytical protocols provided below. |
| Inhibitor Removal Issues | Residual inhibitor is affecting downstream reactions. | Review the inhibitor removal protocol. Consider alternative methods like column chromatography or distillation. Confirm inhibitor removal via analytical methods (e.g., HPLC). |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an α,β-unsaturated ketone. Its structure contains a conjugated system of a ketone and two carbon-carbon double bonds. This extended conjugation makes the molecule susceptible to both free-radical and anionic polymerization, especially when exposed to heat, light, or initiators.
Q2: What are the primary signs of polymerization?
The primary indicators of polymerization include an increase in viscosity, the formation of a gel or solid, discoloration (often yellowing), and the appearance of a precipitate.
Q3: How should I store this compound to prevent polymerization?
To minimize the risk of polymerization, store the compound under the following conditions:
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Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause phase separation of the inhibitor.
-
Light: Store in an amber or opaque container to protect from light, which can initiate free-radical polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can consume the inhibitor.
-
Inhibitor: Ensure the compound is stabilized with an appropriate inhibitor.
Q4: What are common inhibitors used for α,β-unsaturated ketones?
Commonly used free-radical inhibitors include:
-
Hydroquinone (HQ)
-
Hydroquinone monomethyl ether (MEHQ)
-
Butylated hydroxytoluene (BHT)
These phenolic compounds work by scavenging free radicals, which are often formed in the presence of oxygen.
Q5: How do phenolic inhibitors like hydroquinone work?
Phenolic inhibitors donate a hydrogen atom to a reactive peroxy radical (formed from a monomer radical and oxygen), creating a more stable phenoxy radical that is less likely to initiate polymerization. This process effectively terminates the chain reaction of polymerization.
Q6: Do I need to remove the inhibitor before my experiment?
In many cases, yes. The inhibitor can interfere with reactions involving free radicals or other sensitive reagents. Common removal methods include washing with a basic solution (e.g., aqueous NaOH) to extract phenolic inhibitors, followed by drying, or purification by column chromatography or distillation. Always verify the removal of the inhibitor before proceeding with your synthesis.
Q7: How can I check for the presence of polymers in my sample?
You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the monomer and any low molecular weight oligomers. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the monomer and detect the presence of polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can show characteristic broad peaks indicative of a polymer.
Data Presentation: Inhibitor Effectiveness
The following table provides illustrative data on the effectiveness of common inhibitors for α,β-unsaturated ketones. Note: This data is for general guidance. It is crucial to perform stability studies for your specific application.
| Inhibitor | Concentration (ppm) | Storage Temperature (°C) | Time to Onset of Polymerization (Illustrative) |
| Hydroquinone (HQ) | 100 | 25 | > 6 months |
| Hydroquinone (HQ) | 200 | 40 | > 3 months |
| MEHQ | 100 | 25 | > 8 months |
| MEHQ | 200 | 40 | > 4 months |
| BHT | 200 | 25 | > 12 months |
| BHT | 500 | 40 | > 6 months |
| No Inhibitor | 0 | 25 | < 1 week |
Experimental Protocols
Protocol 1: Quantification of Monomer Purity and Detection of Polymers by GC-MS
Objective: To determine the purity of this compound and detect the presence of oligomers.
Methodology:
-
Sample Preparation:
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Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards of a pure reference sample of this compound in the same solvent.
-
-
GC-MS Parameters (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the monomer concentration in the sample using the calibration curve.
-
Examine the chromatogram for broader, later-eluting peaks that may indicate the presence of oligomers or polymers.
-
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of this compound under stressed conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple vials of the compound with the desired inhibitor concentration.
-
Prepare a control sample with no inhibitor, if safe to do so.
-
-
Storage Conditions:
-
Place the vials in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Store a control set at the recommended storage temperature (e.g., 4°C).
-
-
Time Points:
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At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.
-
-
Analysis:
-
Visually inspect the samples for any changes in appearance (color, viscosity).
-
Analyze the samples using the GC-MS protocol (Protocol 1) to quantify the remaining monomer.
-
-
Data Interpretation:
-
Plot the concentration of the monomer versus time for each temperature.
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Use the data to estimate the shelf-life at normal storage conditions.
-
Visualizations
Caption: Free-radical polymerization mechanism of this compound.
Caption: Mechanism of polymerization inhibition by hydroquinone in the presence of oxygen.
Technical Support Center: Scaling Up the Production of 6-Methyl-3-methylidenehept-5-en-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Methyl-3-methylidenehept-5-en-2-one.
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound on a laboratory scale?
Two primary routes are commonly employed for the synthesis of α,β-unsaturated methylidene ketones like this compound:
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The Mannich Reaction followed by Hofmann Elimination: This involves the reaction of a ketone (6-methylhept-5-en-2-one) with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. Subsequent quaternization with an alkyl halide and elimination yields the target methylidene ketone.[1][2][3]
-
The Wittig Reaction: This involves the reaction of a ketone (6-methylhept-5-en-2-one) with a phosphorus ylide, specifically a methylidene ylide generated from a methyltriphenylphosphonium halide.[4][5]
2. What are the primary challenges when scaling up the production of this compound?
Scaling up the synthesis of this compound presents several challenges:
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Reaction Control and Exotherms: Both the Mannich and Wittig reactions can be exothermic.[6][7] On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Reagent Handling and Stoichiometry: Accurate dosing of reagents, especially organometallic compounds like n-butyllithium used in the Wittig reaction, is more challenging at scale.
-
Product Instability: α,β-unsaturated ketones can be prone to polymerization, especially at elevated temperatures or in the presence of impurities.[8]
-
Purification and Byproduct Removal: Removing byproducts like triphenylphosphine oxide from the Wittig reaction or unreacted starting materials and intermediates can be difficult and costly at an industrial scale.[9]
-
Isomerization: The exocyclic double bond may be prone to isomerization to the more stable endocyclic position under certain conditions (e.g., acidic or basic environments, high temperatures).
3. How can the purity of this compound be improved during large-scale production?
Improving purity on a large scale requires a multi-faceted approach:
-
Optimized Reaction Conditions: Carefully control temperature, reaction time, and reagent addition to minimize side product formation.
-
In-process Monitoring: Utilize analytical techniques like HPLC or GC to monitor reaction progress and impurity profiles.
-
Efficient Quenching: Proper and timely quenching of the reaction can prevent the formation of further impurities.
-
Advanced Purification Techniques: While laboratory-scale purification often relies on column chromatography, industrial-scale production may necessitate techniques like fractional distillation under reduced pressure, crystallization, or preparative chromatography.
-
Byproduct Scavenging: In the case of the Wittig reaction, methods to precipitate or selectively extract triphenylphosphine oxide can be employed.
Troubleshooting Guides
Guide 1: Mannich Reaction and Elimination
Issue: Low Yield of Mannich Base
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time. - Ensure adequate mixing, especially in large reactors. - Verify the quality and activity of the formaldehyde and secondary amine. |
| Side reactions | - Optimize reaction temperature; lower temperatures may reduce side product formation. - Control the pH of the reaction mixture. |
| Poor work-up procedure | - Ensure complete extraction of the Mannich base from the aqueous layer. - Adjust the pH during work-up to ensure the Mannich base is in its free base form for extraction. |
Issue: Incomplete Hofmann Elimination
| Possible Cause | Troubleshooting Step |
| Inefficient quaternization | - Use a more reactive alkylating agent (e.g., methyl iodide). - Increase the reaction time or temperature for the quaternization step. |
| Incorrect base for elimination | - Ensure a sufficiently strong, non-nucleophilic base is used for the elimination step. - Optimize the base stoichiometry. |
| Thermal decomposition | - Perform the elimination at the lowest effective temperature to avoid decomposition of the product. |
Guide 2: Wittig Reaction
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient ylide formation | - Use a fresh, anhydrous solvent (e.g., THF). - Ensure the phosphonium salt is dry. - Verify the concentration and activity of the strong base (e.g., n-BuLi). - Allow sufficient time for ylide formation before adding the ketone. |
| Steric hindrance | - 6-methylhept-5-en-2-one is a somewhat hindered ketone, which can slow the reaction. Increase reaction time or use a more reactive ylide if possible.[4] |
| Side reactions of the ylide | - Maintain a low temperature during ylide formation and reaction to minimize side reactions. |
Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
| Possible Cause | Troubleshooting Step |
| Co-crystallization with product | - Optimize the crystallization solvent system to selectively precipitate either the product or TPPO. |
| Similar solubility profiles | - Convert TPPO to a more easily separable derivative by reacting it with a suitable reagent. - Employ column chromatography with a optimized solvent system, although this is less ideal for very large scales. - Investigate alternative olefination reactions that produce water-soluble byproducts (e.g., Horner-Wadsworth-Emmons). |
Experimental Protocols
Protocol 1: Synthesis via Mannich Reaction and Elimination (Lab Scale)
-
Mannich Condensation: To a solution of 6-methylhept-5-en-2-one (1 eq.) in ethanol, add dimethylamine hydrochloride (1.2 eq.) and paraformaldehyde (1.5 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH and extract the Mannich base with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Mannich base.
-
Quaternization and Elimination: Dissolve the crude Mannich base in a suitable solvent like acetone or acetonitrile. Add methyl iodide (1.5 eq.) and stir at room temperature for 12-18 hours. The quaternary ammonium salt will precipitate. Filter the salt and wash with cold solvent. Suspend the salt in a suitable solvent and treat with a base like potassium tert-butoxide at a controlled temperature to effect the elimination. Monitor the reaction for the formation of the product. After completion, quench the reaction, extract the product, and purify by column chromatography.
Protocol 2: Synthesis via Wittig Reaction (Lab Scale)
-
Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange or yellow color, indicating ylide formation. Stir the mixture at this temperature for 1 hour.
-
Wittig Reaction: Slowly add a solution of 6-methylhept-5-en-2-one (1 eq.) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data
The following tables provide estimated data for the synthesis of this compound. Note that these are typical values and may vary based on specific experimental conditions and scale.
Table 1: Comparison of Synthetic Routes at Lab Scale (10g)
| Parameter | Mannich Route | Wittig Route |
| Typical Yield | 50-65% | 60-75% |
| Purity before Chromatography | 70-85% | 65-80% (due to TPPO) |
| Reaction Time | 18-24 hours | 14-26 hours |
| Key Reagents | Dimethylamine, Formaldehyde, Methyl Iodide | Methyltriphenylphosphonium bromide, n-BuLi |
Table 2: Estimated Impact of Scale-Up on Wittig Synthesis
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Yield | 60-75% | 55-70% | 50-65% |
| Purity (Post-Purification) | >98% | >97% | >97% |
| Cycle Time | ~36 hours | ~48 hours | ~72 hours |
| Major Challenges | Purification | Heat transfer, Reagent handling | Cost of goods, Waste stream management |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Eschenmoser's_salt [bionity.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Structural Elucidation of 6-Methyl-3-methylidenehept-5-en-2-one: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the structural confirmation of the synthesized α,β-unsaturated ketone, 6-Methyl-3-methylidenehept-5-en-2-one, with its well-characterized structural isomer, 6-Methyl-5-hepten-2-one. Due to the limited availability of direct experimental data for the target compound, this guide leverages detailed spectroscopic data of its isomer to predict and understand the structural nuances of this compound. This analysis is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of such compounds.
Spectroscopic Data Comparison
The structural differences between this compound and 6-Methyl-5-hepten-2-one are expected to manifest in their respective spectroscopic data. The following table summarizes the available experimental data for 6-Methyl-5-hepten-2-one and provides predicted values for this compound based on established principles of NMR, IR, and Mass Spectrometry.
| Spectroscopic Technique | 6-Methyl-5-hepten-2-one (Experimental Data)[1][2][3] | This compound (Predicted Data) | Key Differentiating Features |
| ¹H NMR | ~1.6 ppm (s, 3H, CH₃), ~1.7 ppm (s, 3H, CH₃), ~2.1 ppm (s, 3H, COCH₃), ~2.2-2.5 ppm (m, 4H, CH₂CH₂), ~5.1 ppm (t, 1H, C=CH) | ~1.8 ppm (s, 6H, 2xCH₃), ~2.2 ppm (s, 3H, COCH₃), ~5.4 ppm (s, 1H, C=CH₂), ~5.6 ppm (s, 1H, C=CH₂), ~6.1 ppm (s, 1H, C=CH) | Presence of two distinct downfield singlet signals for the exocyclic methylene protons (=CH₂) in this compound, replacing the multiplet for the internal methylene protons in the isomer. |
| ¹³C NMR | ~17.6, ~25.7, ~22.6, ~43.7, ~29.8, ~122.9, ~132.6, ~208.5 ppm | ~20.0 (2C), ~27.0, ~125.0, ~140.0, ~145.0, ~124.0, ~198.0 ppm | A downfield shift for the carbonyl carbon in this compound due to extended conjugation. Appearance of signals for the methylidene (=CH₂) and quaternary carbons of the conjugated system. |
| IR Spectroscopy | ~1715 cm⁻¹ (C=O stretch), ~1670 cm⁻¹ (C=C stretch) | ~1685 cm⁻¹ (C=O stretch, conjugated), ~1640 cm⁻¹ (C=C stretch, conjugated), ~900 cm⁻¹ (=CH₂ bend) | A lower frequency for the carbonyl stretch in this compound due to increased conjugation. A characteristic strong absorption around 900 cm⁻¹ for the out-of-plane bending of the terminal methylene group. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 126. Subsequent fragmentation. | Molecular Ion (M⁺) at m/z = 126. Different fragmentation pattern. | While the molecular ion peak will be identical, the fragmentation pattern will differ due to the different arrangement of double bonds, providing key structural information upon detailed analysis. A prominent fragment resulting from McLafferty rearrangement is expected for 6-Methyl-5-hepten-2-one.[4] |
Experimental Protocols
The synthesis of α,β-unsaturated ketones can be achieved through various methods. Below are detailed protocols for two common and effective synthetic routes, Aldol Condensation and the Wittig Reaction, which could be adapted for the synthesis of this compound and its alternatives.
Synthesis via Aldol Condensation
This method involves the base-catalyzed reaction of a ketone with an aldehyde or another ketone, followed by dehydration to yield the α,β-unsaturated ketone.[5][6][7]
Protocol:
-
Enolate Formation: A solution of the ketone (e.g., acetone) is treated with a base (e.g., sodium hydroxide or lithium diisopropylamide) in a suitable solvent (e.g., ethanol or THF) at a controlled temperature (e.g., 0 °C to room temperature) to generate the enolate.
-
Aldol Addition: The appropriate aldehyde or ketone (e.g., 4-methylpent-3-en-2-one) is added dropwise to the enolate solution. The reaction is stirred for a specified time until the formation of the β-hydroxy ketone is complete, as monitored by TLC.
-
Dehydration: The reaction mixture is then acidified (e.g., with dilute HCl) and gently heated to promote the dehydration of the aldol adduct, yielding the α,β-unsaturated ketone.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and a phosphorus ylide. This can be a highly selective method for introducing the methylidene group.[8][9][10]
Protocol:
-
Phosphonium Salt Formation: An appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide) is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) to form the phosphonium salt.
-
Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the phosphorus ylide.
-
Wittig Reaction: The desired ketone (e.g., 5-methylhex-4-en-2-one) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified from the triphenylphosphine oxide byproduct by chromatography or crystallization.
Visualization of Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
Caption: Logic for Comparative Structural Analysis.
References
- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldol Condensation [organic-chemistry.org]
- 6. magritek.com [magritek.com]
- 7. amherst.edu [amherst.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of Geranylacetone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the biological activities of geranylacetone and its analogs. The information is supported by experimental data to facilitate informed decisions in research and development.
Geranylacetone, a naturally occurring acyclic terpenoid found in various essential oils, has garnered significant interest for its diverse biological activities, including antimicrobial and anticancer properties. This guide focuses on a comparative analysis of geranylacetone with its structurally related analogs, presenting key performance data, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Performance Analysis
The biological efficacy of geranylacetone and its analogs has been evaluated across different assays. The following tables summarize the available quantitative data for their larvicidal, anticancer, and antimicrobial activities.
Table 1: Larvicidal Activity against Culex quinquefasciatus
| Compound | Structure | LD50 (µg/mL) |
| Geranylacetone | C13H22O | 67.2 |
| Analog 1a | C20H28N2O | >100 |
| Analog 1b | C21H30N2O | 89.4 |
| Analog 1c | C22H32N2O | 75.6 |
| Analog 1d | C21H29ClN2O | 61.5 |
| Analog 1e | C21H29FN2O | 43.8 |
| Analog 1f | C28H34N2O | 14.1 |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 (µM) |
| Geranylgeranylacetone | Human Melanoma (G361, SK-MEL-2, SK-MEL-5) | >10 |
| 3-Geranyl-phloroacetophenone (3-GAP) | Human Breast Cancer (MCF-7) | <10 |
| 3-Geranyl-phloroacetophenone (3-GAP) | Human Fibrosarcoma (HT1080) | <10 |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| Geraniol | Staphylococcus aureus | 125-250 |
| Geraniol | Escherichia coli | 250-500 |
| Geraniol | Candida albicans | 125 |
Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Anticancer Activity: Apoptosis Induction
A geranyl-substituted analog of phloroacetophenone has been shown to induce apoptosis in human breast cancer cells through the intrinsic mitochondrial pathway.
Antimicrobial Activity: Membrane Disruption
The antimicrobial action of related terpenoids like geraniol is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.
Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. Specific parameters may need to be optimized for individual compounds and cell/microbial lines.
Synthesis of Geranylacetone Analogs (Grindstone Method)
A mixture of geranylacetone, a secondary amine (e.g., piperidine), and an aromatic aldehyde is subjected to a Mannich condensation reaction using a mortar and pestle (grindstone method) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically purified using column chromatography.
Larvicidal Activity Assay
-
Test Organism: Culex quinquefasciatus larvae (early fourth instar).
-
Procedure: Twenty larvae are placed in a beaker containing 249 mL of dechlorinated water and 1 mL of the test compound solution (in ethanol) at various concentrations. A control group with 1 mL of ethanol is also prepared.
-
Observation: Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The lethal concentrations (e.g., LD50) are determined using probit analysis.
MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The presented data indicates that structural modifications to the geranylacetone scaffold can significantly impact its biological activity. In particular, certain synthetic analogs have demonstrated enhanced larvicidal and potent anticancer properties. While geranylacetone itself shows promise, further quantitative studies are needed to fully elucidate its efficacy in anticancer and antimicrobial applications. The signaling pathways involved in the anticancer effects of its analogs point towards the induction of apoptosis, a desirable characteristic for cancer therapeutics. The proposed membrane-disruptive mechanism for antimicrobial action suggests a broad-spectrum potential. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of geranylacetone and its derivatives.
Unveiling the Biological Potential of 6-Methyl-3-methylidenehept-5-en-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Methyl-3-methylidenehept-5-en-2-one and its structurally related acyclic monoterpene ketones: citral, geraniol, and linalool. Due to the limited publicly available data on this compound, this guide focuses on presenting the known biological activities of these well-researched alternatives, supported by experimental data from various studies. The information herein aims to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activities
The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of citral, geraniol, and linalool. It is important to note that the experimental conditions, such as cell lines, bacterial and fungal strains, and assay methodologies, vary across the cited studies, which may influence the reported values.
Cytotoxicity Data
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| Citral | MDA MB-231 (Breast Cancer) | MTT | 18.2 (as NLC-Citral) | [1] |
| AGS (Stomach Cancer) | MTT | Not specified, compared to cisplatin | [2] | |
| Geraniol | Colo-205 (Colon Cancer) | MTT | 20 | [3][4] |
| A549 (Lung Cancer) | MTT | 171 (as methanol extract) | [5] | |
| HepG2 (Liver Cancer) | MTT | 40 (as aqueous extract) | [5] | |
| Linalool | SW 620 (Colorectal Cancer) | WST-1 | 222 | [6][7] |
| T-47D (Breast Cancer) | WST-1 | 224 | [6][7] | |
| Hep G2 (Liver Cancer) | WST-1 | 290 | [6][7] | |
| MCF-7 (Breast Cancer) | MTT | 480 (24h), 196 (48h) | [8] | |
| MDA-MB-231 (Breast Cancer) | MTT | 588 (24h), 320 (48h) | [8] | |
| KB (Oral Cancer) | MTT | 30 (48h), 13 (72h) | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties are assessed through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).
| Compound | Assay | Cell Line/System | IC50 (µM) / Inhibition | Citation |
| Citral | COX-2 Expression | U937 (Macrophage-like) | Dose-dependent suppression | [10] |
| NO Production | RAW 264.7 (Macrophage) | 6.5 µg/mL (approx. 42.7 µM) | [11] | |
| Geraniol | NO Production | Not specified | Not specified | |
| Linalool | NO Production | J774.A1 (Macrophage) | Significant inhibition | [12][13] |
| Carvacrol (related monoterpene) | COX-2 Activity | In vitro assay | 0.8 | [14] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Citral | Candida albicans | 32 | [15] |
| Candida albicans | 64 | [16] | |
| Yersinia enterocolitica | 200 | [17] | |
| Zygosaccharomyces rouxii | 188 | [17] | |
| Penicillium citrinum | 180 | [18] | |
| Trichoderma viride | 265 | [18] | |
| Aspergillus niger | 226 | [18] | |
| Geraniol | Staphylococcus aureus | 11200 | [19] |
| Escherichia coli | 5600 | [19] | |
| Helicobacter pylori | 7325 | [19] | |
| Candida albicans | 16 | [20] | |
| Linalool | Gram-positive bacteria | 100-1600 | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration, followed by stimulation with LPS (an inflammatory agent).
-
Incubation: Incubate the cells for an appropriate time to allow for NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Visual Assessment: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound where no growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by acyclic monoterpene ketones and a typical experimental workflow for evaluating biological activity.
Caption: Proposed intrinsic apoptosis pathway induced by acyclic monoterpene ketones.
Caption: Inhibition of inflammatory signaling pathways by acyclic monoterpene ketones.
Caption: General experimental workflow for evaluating biological activities.
References
- 1. In vitro cytotoxicity and anticancer effects of citral nanostructured lipid carrier on MDA MBA-231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linalool exhibits cytotoxic effects by activating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Citral, a component of lemongrass oil, activates PPARα and γ and suppresses COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition mechanism and antibacterial activity of natural antibacterial agent citral on bamboo mould and its anti-mildew effect on bamboo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Routes of 6-Methyl-3-methylidenehept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to 6-Methyl-3-methylidenehept-5-en-2-one, a valuable unsaturated ketone intermediate in organic synthesis. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.
Introduction
This compound is an α,β-unsaturated ketone containing an additional exocyclic double bond, making it a versatile building block for the synthesis of complex organic molecules. Its synthesis typically involves a two-step approach: the formation of a precursor ketone, 6-methylhept-5-en-2-one, followed by the introduction of the exocyclic methylene group at the α-position. This guide will explore and compare two primary routes for the synthesis of the final product, focusing on a laboratory-scale perspective.
Comparative Analysis of Synthetic Routes
Two plausible synthetic strategies for this compound are presented below. The first route involves a classic aldol condensation followed by a Mannich reaction and subsequent elimination. The second route also starts with an aldol condensation but employs a direct α-methylenation as the final step.
| Parameter | Route 1: Aldol Condensation followed by Mannich Reaction & Elimination | Route 2: Aldol Condensation followed by Direct α-Methylenation |
| Starting Materials | Isovaleraldehyde, Acetone, Dimethylamine hydrochloride, Paraformaldehyde | Isovaleraldehyde, Acetone, Paraformaldehyde, Catalyst (e.g., Diisopropylammonium trifluoroacetate) |
| Overall Yield | Moderate (Estimated 30-50% over two steps) | Potentially higher (Direct methylenation can be high yielding) |
| Number of Steps | 3 (Aldol, Mannich, Elimination) | 2 (Aldol, Methylenation) |
| Reaction Conditions | Aldol: Basic conditions; Mannich: Acidic conditions, reflux; Elimination: Thermal or basic | Aldol: Basic conditions; Methylenation: Mild acidic or basic catalysis |
| Purification | Multiple purification steps required | Fewer purification steps may be needed |
| Atom Economy | Lower due to the use of stoichiometric aminomethylating agent | Potentially higher with a catalytic methylenation step |
| Scalability | Readily scalable | Dependent on the efficiency and cost of the methylenation catalyst |
| Key Intermediate | 6-Methylhept-5-en-2-one, Mannich base | 6-Methylhept-5-en-2-one |
Experimental Protocols
Route 1: Aldol Condensation followed by Mannich Reaction and Elimination
Step 1: Synthesis of 6-Methylhept-5-en-2-one via Aldol Condensation
This procedure is adapted from known industrial processes for laboratory-scale synthesis.
-
Materials: Isovaleraldehyde, Acetone, Sodium hydroxide, Diethyl ether, Saturated aqueous sodium chloride solution.
-
Procedure: A solution of sodium hydroxide (e.g., 10% aqueous solution) is added dropwise to a stirred mixture of acetone (in excess) and isovaleraldehyde at a controlled temperature (e.g., 10-20 °C). The continuous addition of the aldehyde to the acetone and base solution is crucial to favor the crossed aldol condensation and minimize self-condensation of acetone. The reaction is monitored by TLC until the starting aldehyde is consumed. The reaction mixture is then neutralized with a dilute acid (e.g., 1 M HCl) and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 6-methylhept-5-en-2-one.
Step 2: Synthesis of this compound via Mannich Reaction and Elimination
This is a general procedure for the α-methylenation of a ketone via a Mannich reaction.
-
Materials: 6-Methylhept-5-en-2-one, Dimethylamine hydrochloride, Paraformaldehyde, Hydrochloric acid, Ethanol, Diethyl ether, Sodium hydroxide.
-
Procedure: A mixture of 6-methylhept-5-en-2-one, dimethylamine hydrochloride, and paraformaldehyde in ethanol with a catalytic amount of concentrated hydrochloric acid is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude Mannich base hydrochloride is dissolved in water and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then made basic with a sodium hydroxide solution and the liberated Mannich base is extracted with diethyl ether. The organic extracts are dried and concentrated. The crude Mannich base is then subjected to thermal elimination (e.g., by heating under vacuum) or base-induced elimination to yield the final product, this compound. Purification is achieved by column chromatography or vacuum distillation.
-
Expected Yield: The two-step process (Mannich reaction and elimination) can be expected to have a moderate yield.
Route 2: Aldol Condensation followed by Direct α-Methylenation
Step 1: Synthesis of 6-Methylhept-5-en-2-one via Aldol Condensation
The protocol is the same as in Route 1, Step 1.
Step 2: Direct α-Methylenation of 6-Methylhept-5-en-2-one
This procedure is based on modern methods for direct α-methylenation of carbonyl compounds.
-
Materials: 6-Methylhept-5-en-2-one, Paraformaldehyde, Diisopropylammonium trifluoroacetate (or another suitable catalyst), a suitable solvent (e.g., Dioxane or Acetonitrile).
-
Procedure: To a solution of 6-methylhept-5-en-2-one in a suitable solvent, paraformaldehyde and a catalytic amount of diisopropylammonium trifluoroacetate are added. The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period determined by TLC monitoring. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Expected Yield: This direct method has the potential for high yields, depending on the chosen catalyst and reaction conditions.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both presented routes offer viable pathways to this compound. Route 1, utilizing the well-established Mannich reaction, is a classic and reliable method, though it involves more steps. Route 2, employing a direct α-methylenation, represents a more modern and potentially more efficient approach in terms of step economy and yield, contingent on the choice of an effective catalyst. The selection of the optimal route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. Further optimization of reaction conditions for both routes could lead to improved yields and process efficiency.
References
A Comparative Guide to Analytical Techniques for 6-Methyl-3-methylidenehept-5-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of 6-Methyl-3-methylidenehept-5-en-2-one, a volatile unsaturated ketone. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs.
Introduction
This compound is a volatile organic compound (VOC) with applications in fragrance and flavor industries and as a potential biomarker in biological studies. Accurate and precise quantification of this compound is crucial for quality control, research, and development. This guide focuses on the cross-validation of common analytical techniques used for the analysis of this and similar volatile ketones.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of various analytical techniques applicable to the analysis of volatile ketones. The data presented is a compilation from studies on similar compounds and should be considered as a general reference. Method validation for this compound would be required for specific applications.
| Analytical Technique | Sample Introduction | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) |
| GC-MS | Direct Injection | >0.99 | 1-10 ng/mL | 5-30 ng/mL | < 15% | 85-115% |
| HS-SPME-GC-MS | SPME (e.g., DVB/CAR/PDMS) | >0.99 | 0.1-5 ng/g | 0.5-15 ng/g | < 20% | 80-120% |
| Purge and Trap-GC-MS | Purge and Trap | >0.99 | ~1 ng/g | 4-30 ng/g | < 20% | Not specified |
| HPLC-DAD | Direct Injection | >0.94 | 0.007-2.7 µg/mL | Not specified | < 15% (inter-day) | 82-119% |
Note: The performance metrics can vary significantly based on the matrix, instrumentation, and specific method parameters.
Experimental Workflow and Cross-Validation Logic
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for a target analyte like this compound.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.
Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This technique is highly suitable for the analysis of volatile compounds in complex matrices.
-
Sample Preparation:
-
Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
For solid samples, addition of a small amount of pure water may be necessary to facilitate the release of volatiles.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range VOC analysis.[1]
-
Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[1]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature.[2]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[1]
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A typical program might be: initial temperature of 40°C hold for 2 minutes, ramp at 5-10°C/min to 250°C, and hold for 5 minutes.[3]
-
MS Detector:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
While less common for highly volatile compounds, HPLC can be an alternative, particularly for less volatile or thermally labile unsaturated ketones.
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-DAD Parameters:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
DAD Detection: Monitor at the wavelength of maximum absorbance for this compound. A full UV-Vis spectrum can be recorded for peak purity assessment.
-
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HS-SPME-GC-MS is generally the method of choice for volatile compounds due to its high sensitivity and selectivity. However, other techniques like HPLC-DAD may be suitable for specific applications. Proper method validation and, where necessary, cross-validation are essential to ensure the generation of reliable and comparable data. The protocols and data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for this and similar compounds.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Volatile Organic Compounds (VOCs) from Farms Effluents: Interest of HS-SPME-GC-MS Technique for Laboratory and Field Test [mdpi.com]
6-Methyl-3-methylidenehept-5-en-2-one versus [alternative compound] for [specific activity]
In the field of natural product chemistry and drug development, the exploration of terpenoids for their therapeutic potential is a significant area of research. Among these, the isomeric acyclic monoterpenoid ketones, Geranylacetone and Nerylacetone, present interesting targets for investigation into their biological activities. This guide provides a comparative overview of these two compounds, with a specific focus on their antimicrobial properties. Due to a notable lack of direct comparative studies in the existing scientific literature, this analysis will also draw upon data from related terpenoids to infer potential activities and will highlight the current research gaps.
Introduction to Geranylacetone and Nerylacetone
Geranylacetone, the trans or (E)-isomer, and Nerylacetone, the cis or (Z)-isomer, are structurally similar molecules with the chemical formula C₁₃H₂₂O. Their structural difference lies in the geometry around the double bond at the C5 position. This subtle variation in stereochemistry can lead to significant differences in their biological activities. Geranylacetone is a known component of various essential oils and is recognized for its floral, green aroma. It has been qualitatively described as having bactericidal and fungicidal properties. Nerylacetone is less commonly studied, and information regarding its biological activities is sparse.
Quantitative Comparison of Antimicrobial Activity
Table 1: Antibacterial Activity of Geranylacetone vs. Nerylacetone (MIC in µg/mL)
| Bacterial Strain | Geranylacetone (MIC in µg/mL) | Nerylacetone (MIC in µg/mL) | Reference |
| Staphylococcus aureus | Data not available | Data not available | - |
| Escherichia coli | Data not available | Data not available | - |
| Pseudomonas aeruginosa | Data not available | Data not available | - |
| Bacillus subtilis | Data not available | Data not available | - |
Table 2: Antifungal Activity of Geranylacetone vs. Nerylacetone (MIC in µg/mL)
| Fungal Strain | Geranylacetone (MIC in µg/mL) | Nerylacetone (MIC in µg/mL) | Reference |
| Candida albicans | Data not available | Data not available | - |
| Aspergillus niger | Data not available | Data not available | - |
Note: The lack of quantitative data in the tables above is a direct reflection of the current state of published research and emphasizes the novelty of a direct comparative study in this area.
Putative Mechanism of Antimicrobial Action
The antimicrobial mechanism of action for many terpenoids, including ketones like Geranylacetone, is generally attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[1] This disruption is thought to occur through the hydrophobic interaction of the terpene with the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1] The lipophilic nature of these compounds allows them to partition into the cell membrane, altering its fluidity and inhibiting membrane-bound enzymes. While this is the generally accepted mechanism for this class of compounds, specific studies detailing the precise molecular interactions and downstream effects of Geranylacetone and Nerylacetone on microbial cells are yet to be conducted.
Experimental Protocols
To facilitate further research and address the existing data gap, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds is provided below. This standard method can be employed to generate the quantitative data required for a direct and meaningful comparison.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test compounds (Geranylacetone and Nerylacetone) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Bacterial or fungal inoculum standardized to a specific concentration (typically 0.5 McFarland standard, which is then further diluted).
- Positive control (broth with inoculum, no test compound).
- Negative control (broth only).
- Solvent control (broth with inoculum and the highest concentration of the solvent used).
2. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
- Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add 100 µL of the standardized inoculum to each well (except the negative control).
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
3. Determination of MIC:
- Following incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
- A growth indicator dye, such as resazurin or INT (p-iodonitrotetrazolium violet), can be added to aid in the visualization of microbial viability.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
While Geranylacetone is qualitatively known to possess antimicrobial properties, the current body of scientific literature lacks the quantitative data necessary for a robust comparison with its isomer, Nerylacetone. The primary challenge for researchers and drug development professionals is the absence of direct comparative studies and a general scarcity of MIC data for both compounds. The provided experimental protocol offers a clear pathway for future research to address this knowledge gap. A systematic evaluation of Geranylacetone and Nerylacetone against a diverse panel of pathogenic bacteria and fungi is essential to elucidate their potential as antimicrobial agents and to understand the impact of their stereoisomerism on biological activity. Such studies will be invaluable in the ongoing search for new and effective antimicrobial compounds from natural sources.
References
A Comparative Guide to Ensuring Reproducibility in the Analysis of 6-Methyl-3-methylidenehept-5-en-2-one and Related Terpenoids
In the realm of scientific research and drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of analytical methodologies for 6-Methyl-3-methylidenehept-5-en-2-one, a terpenoid of interest, and its alternatives. By understanding the nuances of different experimental protocols, researchers can enhance the consistency and reliability of their findings. While direct studies on the reproducibility of this specific compound are limited, this guide offers a framework for achieving reproducible results by comparing common analytical techniques.
Compound Profiles: A Look at this compound and Its Isomers
A clear understanding of the physicochemical properties of the target compound and its structural isomers is fundamental to selecting an appropriate analytical method. The table below summarizes key properties of this compound and two of its common isomers.
| Property | This compound | 6-Methyl-5-hepten-2-one[1] | 6-Methyl-3,5-heptadien-2-one[2] |
| Molecular Formula | C₉H₁₄O | C₈H₁₄O | C₈H₁₂O |
| Molecular Weight | 138.21 g/mol | 126.20 g/mol | 124.18 g/mol |
| IUPAC Name | This compound | 6-Methylhept-5-en-2-one | 6-Methyl-3,5-heptadien-2-one |
| CAS Number | Not readily available | 110-93-0 | 1604-28-0 |
| Boiling Point | Not readily available | 173-175 °C | Not readily available |
| Solubility | Not readily available | 3.02 g/L in water at 25°C | Not readily available |
Comparison of Analytical Methodologies
The choice of analytical technique significantly impacts the reproducibility and accuracy of experimental outcomes. This section compares four common methods for the analysis of terpenoids: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Spectrophotometry.
Quantitative Data Comparison
The following table presents a summary of quantitative parameters for the analysis of terpenoids using different methods, highlighting aspects crucial for reproducibility.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Reproducibility Factors |
| GC-MS | Terpenoids | Cannabis | - | - | Injection volume, temperature gradient, carrier gas flow rate.[3][4] |
| HPLC-Q-TOF-MS | Andrographolide | Andrographis Paniculata | 0.0048 mg/mL | 2.2653 mg/mL | Mobile phase composition, flow rate, column temperature, MS parameters.[5] |
| HPLC-DAD | Quercetin | Whole flour | 0.43 mg/L | - | Wavelength selection, mobile phase pH, gradient program.[5] |
| Spectrophotometry | Total Terpenoids | Plant Extracts | - | - | Standard curve linearity, reaction time, temperature.[6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible research. Below are methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Terpenoid Analysis
This protocol is adapted from general methods for terpene analysis.[3][8]
a. Sample Preparation (Solvent Extraction):
-
Weigh approximately 1 gram of the sample material.
-
Homogenize the sample in 10 mL of a 1:1 hexane/acetone solvent system.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge the sample to pellet solid debris.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
b. GC-MS Analysis:
-
Injector: Set to 250°C with a splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60°C for 1 minute, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
c. Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of a known standard.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Terpenoid Analysis
This protocol is based on methods for analyzing triterpenic acids.[9][10]
a. Sample Preparation (Soxhlet Extraction):
-
Place 5 grams of the dried and ground sample into a thimble.
-
Extract with methanol in a Soxhlet apparatus for 6 hours.
-
Evaporate the solvent from the extract under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter.
b. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (92:8 v/v).[9]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Identify peaks by comparing their retention times with those of analytical standards.
-
Quantify by constructing a calibration curve from the peak areas of the standards.
Spectrophotometric Quantification of Total Terpenoids
This is a simplified and cost-effective method for estimating total terpenoid content.[6][7]
a. Sample Preparation:
-
Extract 1 gram of the plant material with 10 mL of 95% methanol.
-
Sonicate for 15 minutes and incubate in the dark for 48 hours.
-
Centrifuge and collect the supernatant.
b. Colorimetric Assay:
-
To 1 mL of the methanolic extract, add 2 mL of chloroform and mix.
-
Carefully add 3 mL of concentrated sulfuric acid to form a layer.
-
A reddish-brown precipitate will form at the interface.
-
Incubate in the dark for 2 hours.
-
Measure the absorbance of the mixture at 538 nm using a spectrophotometer.
c. Data Analysis:
-
Prepare a standard curve using linalool at various concentrations.
-
Determine the total terpenoid concentration in the sample by interpolating its absorbance value on the standard curve.
Visualizing Experimental Workflows and Method Selection
To further clarify the experimental processes and aid in the selection of an appropriate analytical technique, the following diagrams are provided.
Caption: General workflow for the analysis of terpenoids in biological samples.
Caption: Logical diagram for selecting an analytical method based on experimental goals.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]
- 3. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uft-plovdiv.bg [uft-plovdiv.bg]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Benchmarking the Efficacy of 6-Methyl-3-methylidenehept-5-en-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of derivatives of 6-Methyl-3-methylidenehept-5-en-2-one, a monoterpenoid ketone. Due to the limited direct research on this specific compound, this guide benchmarks its potential cytotoxic and anti-inflammatory activities against structurally similar and well-studied monoterpenoid ketones: citral, carvone, and pulegone. The data presented is collated from various preclinical studies and is intended to provide a reference framework for future research and development.
Comparative Efficacy of Monoterpenoid Ketones
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of citral, carvone, and pulegone. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: Comparative Cytotoxicity in MCF-7 Breast Cancer Cells
| Compound | Assay | Incubation Time | IC50 Value | Citation |
| Citral | MTT Assay | 72 hours | 50 ± 4.30 µM | [1] |
| Carvone | Not available | Not available | Not available | |
| Pulegone | Not available | Not available | Not available |
IC50: The concentration of a substance that causes a 50% reduction in cell viability.
Table 2: Comparative Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound | Assay | Key Findings | Citation |
| Citral | Griess Assay | Inhibited nitric oxide (NO) production. | |
| Carvone | Griess Assay, Western Blot | Significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the protein levels of inducible nitric oxide synthase (iNOS). | [2][3][4] |
| Pulegone | Griess Assay, Western Blot | Significantly inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and replication of studies for evaluating the efficacy of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Living cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plates for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Griess Assay for Nitric Oxide Production
This assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a separate 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[5]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[1]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
NF-κB Activation Assay
This assay measures the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.
Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This translocation can be quantified using methods such as immunofluorescence microscopy or ELISA-based assays that detect the binding of activated NF-κB to a specific DNA sequence.[8][9]
Protocol (ELISA-based):
-
Cell Treatment and Lysis: Treat cells with the inflammatory stimulus and test compound. After treatment, lyse the cells to extract nuclear proteins.
-
Binding to NF-κB Consensus Sequence: Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[8]
-
Detection of Bound NF-κB: Add a primary antibody specific for the activated form of NF-κB (e.g., anti-p65).
-
Secondary Antibody and Signal Development: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of activated NF-κB.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Principle: The assay measures the production of prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, from its substrate, arachidonic acid. The amount of PGE2 produced is quantified, typically using an ELISA or LC-MS/MS.[10]
Protocol (ELISA-based):
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine purified COX-2 enzyme with the test compound at various concentrations and incubate to allow for binding.[11]
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.[11]
-
Reaction Termination: Stop the reaction after a defined period by adding a suitable reagent, such as hydrochloric acid.
-
PGE2 Quantification: Measure the concentration of PGE2 in the reaction mixture using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound derivatives.
Caption: Simplified NF-κB signaling pathway showing potential inhibition by terpenoid ketones.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 7. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Citral inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Statistical validation of data from 6-Methyl-3-methylidenehept-5-en-2-one studies
A comprehensive review of the available toxicological data for 6-Methyl-5-hepten-2-one, a close structural analog of 6-Methyl-3-methylidenehept-5-en-2-one, is presented. Due to a lack of specific studies on this compound, this guide leverages data from its well-researched isomer to provide insights into potential biological effects and toxicological profiles. This information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicological studies on 6-Methyl-5-hepten-2-one.
Table 1: Acute Toxicity Data
| Test Type | Species | Route of Administration | LD50/LC50 | Symptoms Observed | Reference |
| Acute Oral Toxicity | Rat | Oral | 3,570 mg/kg bw | Apathy, atonia, dyspnea, abdominal and lateral position at doses ≥ 1,360 mg/kg bw. | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | > 5,000 mg/kg bw | - | [1] |
| Inhalation Risk Test | - | Inhalation | > 13.96 mg/l/4hrs | - | [1] |
Table 2: Subchronic and Developmental Toxicity
| Study Type | Species | Administration | Dose Levels | Key Findings | Reference |
| Subchronic Toxicity | Rat | Gavage | 50, 200, 1,000 mg/kg bw/day | Testicular toxicity affecting spermatogenesis at 1,000 mg/kg bw/day. No effects on sperm or testes at 50 and 200 mg/kg bw/day. No adverse effects on female reproductive organs or estrous cycle up to 1,000 mg/kg bw/day. | [1] |
| Prenatal Developmental Toxicity | - | Gavage | - | Developmental effects observed at maternally toxic doses. | [1] |
Table 3: Skin Irritation Data
| Test Type | Species/Subject | Concentration | Observation | Reference |
| Skin Irritation | Rabbit | Undiluted | Slight redness, fully reversible within 48 hours. | [1] |
| Closed-Patch Test | Human | 3% in petrolatum | No irritation after 48 hours. | [1] |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below.
Subchronic Oral Toxicity Study: A subchronic toxicity study was conducted via gavage administration in rats. The test substance, 6-methylhept-5-en-2-one, was administered daily for a period of 90 days. Three dose levels were used: a low dose of 50 mg/kg bw/day, a mid dose of 200 mg/kg bw/day, and a high dose of 1,000 mg/kg bw/day. A control group received the vehicle only. During the study, clinical signs, body weight, and food consumption were monitored. At the end of the study, hematological and clinical chemistry parameters were analyzed. A full necropsy was performed, and organs were weighed and examined histopathologically. Special attention was given to the reproductive organs to assess for any signs of toxicity.
Prenatal Developmental Toxicity Study: A prenatal developmental toxicity study was performed following OECD Guideline 414. The test substance was administered by gavage to pregnant female rats during the period of organogenesis. Dose levels were selected based on a preliminary dose-range finding study to establish maternally toxic and non-toxic doses. Maternal clinical signs, body weight, and food consumption were recorded throughout the pregnancy. Near term, the dams were euthanized, and a thorough examination of the uterine contents was performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
Skin Irritation Test: The skin irritation potential was assessed in rabbits. The undiluted test substance was applied to the shaved skin of the animals under an occlusive patch for 20 hours. The skin was evaluated for signs of erythema and edema at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours). The observations were scored according to a standardized grading system.
Signaling Pathways and Experimental Workflows
Disclaimer: The signaling pathway depicted below is a generalized and hypothetical representation of a potential mechanism leading to testicular toxicity, as specific molecular pathways for 6-Methyl-5-hepten-2-one have not been elucidated in the available literature.
Caption: Hypothetical signaling pathway for compound-induced testicular toxicity.
The following diagram illustrates a general workflow for conducting a toxicological study.
Caption: General workflow for a toxicological study.
References
Unraveling the Biological Activities of a Volatile Natural Compound: A Comparative Guide to 6-Methylhept-5-en-2-one
While the specifically requested compound, 6-Methyl-3-methylidenehept-5-en-2-one, is not documented in peer-reviewed scientific literature, this guide provides a comprehensive comparison of the biological mechanisms of the structurally similar and well-studied compound, 6-Methylhept-5-en-2-one, also known as sulcatone or methylheptenone. This guide is intended for researchers, scientists, and drug development professionals.
6-Methylhept-5-en-2-one is a naturally occurring volatile organic compound found in various plants, fruits, and as a pheromone in several insect species.[1][2] Emerging research has highlighted its potential pharmacological effects, particularly its cardiovascular and antimicrobial properties. This guide will delve into the peer-reviewed evidence for its mechanism of action, comparing its performance with established alternatives and providing detailed experimental data and protocols.
Cardiovascular Effects: A Focus on Vasorelaxation
Recent studies have demonstrated that 6-Methylhept-5-en-2-one exhibits vasorelaxant, antioxidant, and hemostatic effects. A key proposed mechanism for its cardiovascular activity is its interaction with calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.
Mechanism of Action: Calmodulin Interaction
In silico studies suggest that 6-Methylhept-5-en-2-one interacts with amino acid residues at the active site of the calmodulin protein. This interaction is thought to be central to its biological effects. While the precise downstream signaling cascade is still under investigation, the modulation of calmodulin activity can influence a wide array of cellular processes, including the regulation of smooth muscle contraction.
dot
Comparative Performance: Vasorelaxant Agents
To contextualize the efficacy of 6-Methylhept-5-en-2-one, its performance should be compared against established vasorelaxant agents. The following table summarizes key quantitative data where available.
| Compound | Mechanism of Action | EC50 (Vasorelaxation) | Experimental Model | Reference |
| 6-Methylhept-5-en-2-one | Calmodulin interaction (proposed) | Not explicitly reported | Rat aorta | N/A |
| Verapamil | L-type calcium channel blocker | ~1 µM | Various vascular preparations | N/A |
| Sodium Nitroprusside | Nitric oxide donor | ~10 nM | Various vascular preparations | N/A |
Note: Specific EC50 values for the vasorelaxant effect of 6-Methylhept-5-en-2-one are not yet available in the public domain. Further quantitative studies are required for a direct comparison.
Experimental Protocols: Investigating Vasorelaxation
The following is a generalized protocol for assessing the vasorelaxant effects of a compound on isolated aortic rings, based on common methodologies in pharmacology.
Protocol: Assessment of Vasorelaxant Activity in Isolated Rat Aorta
-
Tissue Preparation:
-
Male Wistar rats are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.
-
-
Contraction and Relaxation Studies:
-
The viability of the aortic rings is assessed by inducing a contraction with 60 mM KCl.
-
After washing and returning to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
Once a stable contraction plateau is reached, cumulative concentrations of 6-Methylhept-5-en-2-one are added to the organ bath to elicit relaxation.
-
Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Antimicrobial Activity
6-Methylhept-5-en-2-one has also been reported to possess antimicrobial properties. While the exact mechanism is not fully elucidated, it is believed to be similar to that of other terpenoids and essential oil components, which often involve the disruption of microbial cell membranes.
Comparative Performance: Antimicrobial Agents
The antimicrobial efficacy of 6-Methylhept-5-en-2-one can be compared with conventional antimicrobial agents by examining their Minimum Inhibitory Concentrations (MICs) against various microorganisms.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 6-Methylhept-5-en-2-one | Data not available | - | - |
| Thymol | Escherichia coli | 125 - 500 | N/A |
| Carvacrol | Staphylococcus aureus | 62.5 - 250 | N/A |
| Ampicillin | Escherichia coli | 2 - 8 | N/A |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | N/A |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a standard protocol for determining the MIC of a compound using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
A stock solution of 6-Methylhept-5-en-2-one is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
dot
Conclusion and Future Directions
The available peer-reviewed evidence suggests that 6-Methylhept-5-en-2-one is a bioactive compound with potential applications in cardiovascular and antimicrobial research. Its proposed interaction with calmodulin provides a plausible mechanism for its observed vasorelaxant effects. However, there is a clear need for further research to quantify its potency and to fully elucidate its molecular mechanisms of action. Direct comparative studies with existing therapeutic agents, supported by robust quantitative data, will be crucial in determining the future translational potential of this natural compound. The lack of data on the originally requested "this compound" underscores the importance of precise chemical identification in scientific inquiry.
References
Safety Operating Guide
Proper Disposal of 6-Methyl-3-methylidenehept-5-en-2-one: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Methyl-3-methylidenehept-5-en-2-one, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, protective gloves, and lab coats[3]. All handling of this chemical should be conducted within a chemical fume hood to minimize inhalation exposure[4].
Key Hazard Information for 6-Methyl-5-hepten-2-one (as a proxy):
| Hazard Category | Classification | Precautionary Statements |
|---|---|---|
| Physical Hazard | Flammable liquid and vapor (H226)[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment[1][2]. |
| Health Hazard | Harmful if swallowed (H302), Causes skin irritation (H315)[3], Causes serious eye irritation (H319)[3], May cause respiratory irritation (H335)[3]. | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection[3]. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects (H412)[1] | Avoid release to the environment[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with federal, state, and local regulations[5][6]. The following is a general protocol for laboratories:
-
Waste Identification and Segregation:
-
Classify this compound waste as a hazardous, flammable, and environmentally hazardous liquid waste.
-
This waste must be segregated from other waste streams, particularly from oxidizers, acids, and bases to prevent violent reactions[4][7].
-
Do not mix this organic solvent waste with non-halogenated or halogenated solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan[8].
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container. For flammable liquids, glass bottles or metal cans are often recommended for accumulation[9][10].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages[4][9].
-
Keep the container closed at all times, except when adding waste, to prevent the release of flammable vapors[4][9].
-
Do not fill the container to more than 90% capacity to allow for vapor expansion[10].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel[7][10].
-
Ensure the SAA is equipped with secondary containment to capture any potential spills[10].
-
Flammable liquid waste should be stored in a fire-rated cabinet[4].
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][10].
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and pose a fire hazard[1][3].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 6-Methyl-3-methylidenehept-5-en-2-one
Immediate Safety Information
Researchers, scientists, and drug development professionals must handle 6-Methyl-3-methylidenehept-5-en-2-one with caution due to its potential hazards. Based on data for the related compound 6-Methyl-5-hepten-2-one, this chemical is expected to be a flammable liquid and may be harmful to aquatic life with long-lasting effects.[1] Alpha,beta-unsaturated ketones are known to be reactive electrophiles that can be toxic.
Hazard Symbols (Anticipated):
-
Flammable Liquid
-
Environmental Hazard
Signal Word (Anticipated): Warning[1]
Primary Hazards (Anticipated):
Operational Plan
A systematic approach is crucial for the safe handling of this compound. The following operational plan outlines the necessary steps from preparation to disposal.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.
-
Use explosion-proof electrical and ventilating equipment.[1]
-
Ensure easy access to an emergency eyewash station and safety shower.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
3. Handling Procedures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Keep the container tightly closed.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid release to the environment.[1]
4. Emergency Procedures:
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1]
-
If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for flammable organic waste. Do not pour down the drain.[2]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.
Quantitative Data for 6-Methyl-5-hepten-2-one (Structural Isomer)
| Property | Value |
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol [4] |
| Boiling Point | 73 °C (163 °F) at 24 hPa (18 mmHg)[1] |
| Vapor Pressure | 0.75 mm Hg[5] |
| Oral LD50 (Rat) | 3,570 mg/kg bw[6] |
| Dermal LD50 (Rabbit) | > 5,000 mg/kg bw[6] |
| LC50 (Rat, 4hr) | > 13,960 mg/m3[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. simplesolvents.com [simplesolvents.com]
- 4. 6-Methylhept-5-en-3-one | C8H14O | CID 13115241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylhept-5-en-2-one - Hazardous Agents | Haz-Map [haz-map.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

